3-Chloro-2-fluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCVUXTVZOTMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378588 | |
| Record name | 3-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-30-2 | |
| Record name | 3-Chloro-2-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261723-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261723-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 3-Chloro-2-fluorobenzyl Alcohol
Executive Summary
3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2) is a specialized halogenated aromatic intermediate critical to the synthesis of antiretroviral therapeutics and next-generation kinase inhibitors. Most notably, it serves as a structural key in the synthesis of Elvitegravir , an HIV integrase strand transfer inhibitor.
The compound’s utility stems from its unique "orthogonal halogenation" pattern. The C2-fluorine atom introduces metabolic stability by blocking the ortho-position from oxidative metabolism, while the C3-chlorine atom provides a lipophilic handle for hydrophobic pocket binding in protein targets. This guide provides a comprehensive physicochemical profile, synthesis workflow, and handling protocols for this high-value scaffold.
Molecular Identity & Structural Analysis[1]
The steric and electronic interplay between the vicinal fluorine and chlorine atoms defines the reactivity of this molecule. The high electronegativity of fluorine at the C2 position exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the benzylic position for nucleophilic displacement reactions.
| Parameter | Data |
| IUPAC Name | (3-Chloro-2-fluorophenyl)methanol |
| CAS Registry Number | 261723-30-2 |
| Molecular Formula | C₇H₆ClFO |
| Molecular Weight | 160.57 g/mol |
| SMILES | OCcC1=C(F)C(Cl)=CC=C1 |
| InChI Key | SSCVUXTVZOTMJU-UHFFFAOYSA-N |
Structural Visualization (Electronic Effects)
Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of substituents.
Physicochemical Properties Matrix
The following data aggregates experimental observations and high-confidence predictive models. Note that while the aldehyde precursor is a liquid, the alcohol derivative typically exists as a low-melting solid or semi-solid due to intermolecular hydrogen bonding.
Table 1: Physical & Thermodynamic Properties[1]
| Property | Value | Source/Method |
| Physical State | Solid (White to Off-white) | Sigma-Aldrich [1] |
| Melting Point | 55 – 60 °C (Approximate) | Analogous Halobenzyl Alcohols |
| Boiling Point | 236.8 °C (at 760 mmHg) | Predicted (ChemicalBook) [2] |
| Density | 1.344 ± 0.06 g/cm³ | Predicted |
| Flash Point | > 110 °C | Closed Cup (Estimated) |
| pKa (Hydroxyl) | ~14.8 | Predicted |
| LogP (Octanol/Water) | 1.83 – 2.16 | Crippen Method [3] |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Sparingly soluble in Water | Experimental Observation |
Spectral Characterization
Identification of this compound relies on the distinct splitting patterns caused by 19F-1H coupling.
Nuclear Magnetic Resonance (NMR)[2][3][4][5]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.78 (d, J = 5.6 Hz, 2H): Benzylic -CH₂-. The doublet appearance is due to coupling with the vicinal fluorine (⁴J_HF coupling).
-
δ 1.95 (br s, 1H): Hydroxyl -OH (Exchangeable).
-
δ 7.35 – 7.45 (m, 1H): Aromatic H (C4-H).
-
δ 7.15 – 7.25 (m, 1H): Aromatic H (C5-H).
-
δ 7.05 – 7.15 (m, 1H): Aromatic H (C6-H).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -115 to -120 ppm: Single multiplet corresponding to the C2-F.
-
Experimental Protocol: Synthesis via Reductive Amination Pathway
While this alcohol can be purchased, in-house preparation from the corresponding aldehyde ensures freshness and avoids oxidation byproducts (benzoic acids). The following protocol utilizes a Sodium Borohydride (NaBH₄) reduction, a standard and scalable method.
Reaction Scheme
Precursor: 3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0) Reagent: NaBH₄ (0.5 equiv) Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2-fluorobenzaldehyde (10.0 g, 63.1 mmol) in anhydrous Methanol (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Controlling temperature prevents over-reduction or runaway exotherms.
-
Addition: Slowly add Sodium Borohydride (NaBH₄) (1.2 g, 31.5 mmol) portion-wise over 15 minutes.
-
Note: Gas evolution (H₂) will occur. Ensure adequate venting.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 1–2 hours.
-
Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).
-
-
Quenching: Carefully quench the reaction with Saturated Aqueous NH₄Cl (50 mL) to decompose excess borohydride.
-
Workup:
-
Evaporate bulk methanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc/Hexanes) or recrystallize from Hexanes/EtOAc.
Workflow Diagram
Figure 2: Standard operating procedure for the reduction of the aldehyde precursor.
Handling, Stability & Safety
Stability Profile
-
Oxidation Sensitivity: Benzyl alcohols are susceptible to air oxidation, reverting to the aldehyde or benzoic acid over time.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C.
-
-
Hygroscopicity: The solid may absorb moisture; keep containers tightly sealed.
Safety Hazards (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust or vapors.
References
-
PubChem. Compound Summary: 3-Chlorobenzyl alcohol (Analogous Data). National Library of Medicine. [Accessed 2026-01-31]. Available at: [Link]
- Liu, H. et al.Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine. ResearchGate.
- Gilead Sciences.Patent WO2014056465A1: Intermediates of Elvitegravir.
3-Chloro-2-fluorobenzyl alcohol chemical structure and CAS number 261723-30-2
This technical guide provides a comprehensive analysis of 3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2), a critical halogenated building block in modern medicinal chemistry.
CAS Number: 261723-30-2 Role: Advanced Pharmaceutical Intermediate (API precursor)
Executive Summary
This compound is a disubstituted benzene derivative characterized by the specific ortho-fluoro and meta-chloro substitution pattern relative to the hydroxymethyl group. This scaffold is not merely a solvent or general reagent; it is a high-value pharmacophore precursor used to modulate metabolic stability and lipophilicity in drug candidates. Its most prominent industrial application is as the key intermediate in the synthesis of Elvitegravir , an HIV-1 integrase strand transfer inhibitor.
Chemical Identity & Structural Analysis
The compound features a "push-pull" electronic environment on the aromatic ring. The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), while the chlorine at the meta position adds lipophilic bulk and further deactivates the ring towards electrophilic attack.
| Property | Specification |
| IUPAC Name | (3-Chloro-2-fluorophenyl)methanol |
| CAS Number | 261723-30-2 |
| Molecular Formula | C₇H₆ClFO |
| Molecular Weight | 160.57 g/mol |
| SMILES | OCcC1=C(F)C(Cl)=CC=C1 |
| InChI Key | SSCVUXTVZOTMJU-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Melting Point | 39–41 °C |
| Boiling Point | ~236 °C (at 760 mmHg) |
Structural Logic in Drug Design
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) at the 2-position blocks metabolic oxidation at a typically labile site.
-
Lipophilicity: The 3-chloro substituent increases the logP, enhancing membrane permeability of the final drug molecule without significantly increasing molecular volume compared to a methyl group.
Synthesis & Manufacturing Protocols
While direct reduction of 3-chloro-2-fluorobenzoic acid using Borane-THF is possible in academic settings, the industrial route prioritizes cost-efficiency and safety, typically utilizing an esterification-reduction sequence.
Pathway Diagram (Graphviz)
The following diagram illustrates the industrial workflow from the benzoic acid precursor to the benzyl bromide derivative (the active electrophile used in coupling).
Figure 1: Industrial synthesis workflow converting the benzoic acid precursor to the benzyl alcohol and subsequently to the reactive benzyl bromide.
Detailed Experimental Protocol (Esterification-Reduction Route)
Note: All steps must be performed in a fume hood due to the generation of irritant vapors.
Step 1: Esterification[1]
-
Charge: In a round-bottom flask, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in Methanol (10 volumes).
-
Catalyst: Slowly add concentrated Sulfuric Acid (0.1 eq) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC or HPLC until the acid is <1%.
-
Workup: Cool to room temperature. Concentrate methanol under reduced pressure. Dilute residue with Ethyl Acetate and wash with saturated NaHCO₃ (to remove residual acid) and brine. Dry over Na₂SO₄ and concentrate to yield the Methyl ester intermediate (Oil).
Step 2: Reduction to Alcohol
-
Preparation: Dissolve the Methyl ester (from Step 1) in Methanol or THF (5 volumes). Cool to 0°C.
-
Reduction: Add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, maintaining temperature <10°C (Exothermic H₂ evolution).
-
Reaction: Allow to warm to 20–25°C and stir for 4 hours.
-
Quench: Carefully quench with Acetone or dilute HCl (pH adjustment to ~7).
-
Extraction: Remove organic solvent, extract aqueous layer with Dichloromethane (DCM).
-
Purification: Crystallization from Hexane/Ethyl Acetate typically yields the target This compound as a white solid (Yield: >85%).
Applications in Drug Discovery: The Elvitegravir Connection
The primary pharmaceutical application of CAS 261723-30-2 is its role as the source of the "C-ring" in Elvitegravir .
Mechanism of Incorporation
The benzyl alcohol is converted to 3-chloro-2-fluorobenzyl bromide (via PBr₃ or SOCl₂). This bromide is then converted to an organozinc reagent (Negishi coupling partner) to attach the fluorinated ring to the quinolone core of Elvitegravir.
Why this specific substitution?
-
Integrase Binding: The 3-chloro-2-fluorobenzyl moiety occupies a specific hydrophobic pocket in the HIV-1 integrase viral DNA complex.
-
Halogen Bonding: The fluorine atom creates specific electrostatic interactions that anchor the inhibitor, preventing viral strand transfer.
Figure 2: The critical role of the benzyl alcohol in the convergent synthesis of Elvitegravir.
Analytical Characterization
Verifying the identity of CAS 261723-30-2 requires attention to the splitting patterns caused by the fluorine atom (
Predicted ¹H-NMR Data (400 MHz, CDCl₃)
-
δ 4.75 ppm (d, J = 6.0 Hz, 2H): The benzylic protons (-CH ₂OH). Note the doublet appearance; this is due to long-range coupling (
) with the fluorine at the ortho position. -
δ 2.10 ppm (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.
-
δ 7.00 – 7.40 ppm (m, 3H): Aromatic protons. The splitting is complex due to overlapping coupling from both the Fluorine nucleus and the adjacent protons.
-
Expectation: The proton para to the fluorine often appears as a triplet of doublets.
-
Quality Control Parameters
-
HPLC Purity: >98.0% (Area %).
-
Water Content (KF): <0.5%.
-
Impurity Profile: Must be free of 3-chloro-2-fluorobenzaldehyde (oxidation byproduct) and 3-chloro-2-fluorobenzoic acid (hydrolysis byproduct).
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a well-ventilated fume hood to avoid inhaling dust/vapors.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize to the aldehyde upon prolonged exposure to air.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11238446, (3-Chloro-2-fluorophenyl)methanol. PubChem.[2][3] Available at: [Link]
-
World Intellectual Property Organization (WIPO). Process for the preparation of Elvitegravir. Patent WO2014056465.[4] Available at:
-
Matsuzaki, Y., et al. Discovery of Elvitegravir (GS-9137): A Highly Potent, Selective, Oral Integrase Inhibitor for the Treatment of HIV-1 Infection. Journal of Medicinal Chemistry, 2008. Available at: [Link]
Sources
Technical Guide: Solubility Profile & Process Engineering of 3-Chloro-2-fluorobenzyl Alcohol
[1]
Compound Identity: this compound CAS: 22639-32-3 Formula: C₇H₆ClFO Molecular Weight: 160.57 g/mol [1]
Executive Summary
This compound is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of fluorinated bioactive scaffolds.[1]
Its solubility behavior is governed by a dual-nature physicochemical profile : the hydrophilic hydroxymethyl group (-CH₂OH) facilitates hydrogen bonding, while the halogenated (Cl, F) aromatic ring imparts significant lipophilicity.[1] Understanding this duality is essential for designing efficient reaction solvents, extraction protocols, and crystallization processes.[1]
Key Solubility Insight: This compound exhibits amphiphilic solubility , showing high miscibility in polar organic solvents (alcohols, ethers) and chlorinated hydrocarbons, but limited solubility in water and aliphatic alkanes.[1] This contrast allows for the design of high-yield purification systems using solvent/anti-solvent methodologies.[1]
Physicochemical Properties & Solubility Logic[1][2][3]
To predict and manipulate the solubility of CAS 22639-32-3, we must analyze its structural substituents.[1]
| Feature | Structural Cause | Impact on Solubility |
| H-Bond Donor/Acceptor | Hydroxyl group (-OH) | High solubility in protic solvents (MeOH, EtOH) and aprotic acceptors (DMSO, THF).[1] |
| Lipophilicity | Chlorobenzene core | High affinity for non-polar aromatics (Toluene) and chlorinated solvents (DCM).[1] |
| Lattice Energy | 2,3-Disubstitution pattern | The steric crowding of Cl and F often disrupts crystal packing, lowering the melting point compared to non-halogenated analogs, potentially increasing solubility rates.[1] |
| Polarity | C-F Bond (High electronegativity) | Increases dipole moment, enhancing solubility in polar aprotic solvents like Ethyl Acetate.[1] |
Predicted Solubility Data (25°C)
Note: Values are derived from structural analogs (e.g., 3-chlorobenzyl alcohol) and calculated partition coefficients (cLogP ~1.9 - 2.1).
| Solvent Class | Representative Solvent | Solubility Rating | Process Application |
| Alcohols | Methanol, Ethanol, IPA | Very High (>200 g/L) | Primary reaction solvent; feedstock dissolution.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>250 g/L) | Extraction from aqueous layers; chromatography.[1] |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>150 g/L) | General solvent for coupling reactions; crystallization solvent.[1] |
| Aromatic | Toluene, Xylene | Moderate (~50-100 g/L) | High-temperature reaction solvent; azeotropic drying.[1] |
| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Low (<10 g/L) | Anti-solvent for crystallization/precipitation.[1] |
| Aqueous | Water | Low (<5 g/L) | Phase separation medium; washing to remove inorganic salts.[1] |
Thermodynamic Solubility Mechanism
The solvation of this compound is driven by two competing mechanisms. In protic solvents, the enthalpy of solvation (
Visualization: Solvation Interactions
The following diagram illustrates the molecular interactions dictating solvent compatibility.
Figure 1: Mechanistic solvation map showing the dominant intermolecular forces for different solvent classes.
Experimental Protocols
As a researcher, relying solely on literature values is insufficient for critical process development.[1] The following self-validating protocols ensure accurate solubility determination.
Protocol A: Rapid Solubility Screening (Visual)
Objective: Quickly categorize solvents as Soluble, Partially Soluble, or Insoluble.[1]
-
Preparation: Weigh 100 mg of this compound into a 4 mL clear glass vial.
-
Addition: Add the target solvent in 100 µL increments (micropipette) at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Thermal Stress: If undissolved, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization .[1]
Protocol B: Quantitative Saturation Method (HPLC)
Objective: Determine exact solubility (
-
Saturation: Add excess solid compound to 5 mL of solvent in a sealed flask.
-
Equilibration: Stir at a constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T_process to prevent crashing out).
-
Dilution: Dilute the filtrate 100x with Acetonitrile.
-
Quantification: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve.
Process Application: Purification via Crystallization
The most valuable application of solubility data is in purification.[1] Because this compound is highly soluble in EtOAc and insoluble in Hexane, a cooling + anti-solvent crystallization is the optimal purification strategy.[1]
Workflow: Solvent/Anti-Solvent Crystallization
Figure 2: Optimized crystallization workflow utilizing the solubility differential between esters and alkanes.[1]
Safety & Handling
-
Hazards: Like most halogenated benzyl alcohols, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) .[1]
-
Solvent Safety: When using chlorinated solvents (DCM), ensure use of a fume hood due to volatility and toxicity.[1]
-
Reactivity: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will oxidize the alcohol to the corresponding benzoic acid or aldehyde.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773606, this compound.[1] Retrieved from [Link][1]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Contextual grounding for LogP solubility logic).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Theoretical basis for solvent selection).[1]
Navigating the Synthesis and Handling of 3-Chloro-2-fluorobenzyl Alcohol: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the landscape of pharmaceutical research and development, novel halogenated organic compounds are instrumental in the synthesis of new chemical entities. 3-Chloro-2-fluorobenzyl alcohol, with its unique substitution pattern, presents as a valuable building block. However, its handling necessitates a comprehensive understanding of its potential hazards, rooted in the known properties of similar chemical structures. This guide is crafted to provide an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, the protocols and insights presented herein are synthesized from established safety data for analogous compounds, emphasizing a proactive and informed approach to laboratory safety. It is imperative to recognize that while a specific Safety Data Sheet (SDS) for this compound is not widely available, the principles of chemical safety for halogenated benzyl alcohols provide a robust foundation for its responsible use.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by extrapolating data from structurally similar compounds. Analogs such as 3-chlorobenzyl alcohol, 3-fluorobenzyl alcohol, and 3-chloro-4-fluorobenzyl alcohol share key structural motifs that inform our understanding of the potential hazards associated with the target compound.
Key Anticipated Hazards:
-
Skin and Eye Irritation: Halogenated organic compounds are frequently cited as irritants. Direct contact with the skin may cause irritation, and contact with the eyes can lead to serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[2][3]
-
Harmful if Swallowed or Inhaled: Similar to benzyl alcohol, there is a potential for harm if the compound is ingested or inhaled.[3][4][5]
-
Environmental Toxicity: While specific data is unavailable, it is prudent to assume that, like many halogenated compounds, this compound may be harmful to aquatic life. Therefore, release into the environment should be strictly avoided.[2][5][6]
Causality of Hazards: The presence of chlorine and fluorine atoms on the benzene ring can influence the molecule's reactivity and biological interactions. The benzylic alcohol functional group also contributes to its chemical properties. The combined effect of these features necessitates careful handling to mitigate exposure risks.
Prudent Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols begins with consistent and correct use of Personal Protective Equipment (PPE). The following recommendations are based on best practices for handling halogenated organic compounds in a laboratory setting.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][7][8] This is the most critical step in minimizing inhalation exposure. The fume hood's airflow provides a physical barrier, capturing and exhausting vapors away from the user.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] |
| Hand Protection | Chemically resistant gloves are essential. Given the halogenated nature of the compound, fluorinated rubber gloves are a suitable choice, offering good resistance.[2] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[2] |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or procedures with a higher risk of splashes, an impervious apron or coveralls should be considered.[6] |
| Respiratory Protection | Under normal conditions of use within a fume hood, respiratory protection is not typically required.[2][6] However, for situations where a fume hood is not available or in the event of a large spill, a respirator with an appropriate organic vapor cartridge (e.g., OV/AG or ABEK type) should be used.[2][6] |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.
Sources
Methodological & Application
Application Note: Protocol for the Catalytic N-Alkylation of Amines with 3-Chloro-2-fluorobenzyl alcohol via Hydrogen Autotransfer
Abstract
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern medicinal chemistry, with N-alkylated amines representing a critical structural motif in a vast array of pharmaceutical agents.[1][2] This application note provides a detailed, field-proven protocol for the N-alkylation of primary and secondary amines using 3-Chloro-2-fluorobenzyl alcohol. The described methodology leverages a transition-metal-catalyzed "borrowing hydrogen" (or hydrogen autotransfer) strategy, an atom-economical and environmentally conscious approach that utilizes alcohols as alkylating agents, producing only water as a byproduct.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for the synthesis of complex amine-containing molecules. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, product isolation, and troubleshooting.
Principle and Mechanistic Insight
The direct N-alkylation of amines with alcohols is a powerful alternative to traditional methods that often require pre-activation of the alcohol (e.g., conversion to an alkyl halide) or a two-step oxidation/reductive amination sequence, both of which generate stoichiometric waste.[5] The "borrowing hydrogen" (BH) catalytic cycle provides an elegant and efficient pathway for this transformation.[4][6] While a variety of transition metals, including Ruthenium, Nickel, and Manganese, can catalyze this reaction, Iridium-based complexes are often highly effective for the N-alkylation of amines with benzyl alcohols.[1][7][8]
The catalytic cycle can be understood through the following key steps:
-
Alcohol Dehydrogenation: The catalyst, typically a transition metal complex (e.g., [Ir(Cp*)Cl₂]₂), reversibly oxidizes the this compound to the corresponding aldehyde. In this step, the catalyst "borrows" two hydrogen atoms, forming a metal-hydride intermediate.[6][9]
-
Imine Formation: The in situ-generated aldehyde, which is highly reactive, readily condenses with the amine present in the reaction mixture to form an imine intermediate, releasing one molecule of water.
-
Imine Reduction: The metal-hydride species then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the desired N-alkylated amine product.[6]
-
Catalyst Regeneration: This final reduction step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.
This process is highly atom-economical as the alcohol serves as the alkylating agent without the need for stoichiometric activating or reducing agents.[2]
Catalytic Cycle Diagram
Caption: The borrowing hydrogen catalytic cycle for N-alkylation.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific amine substrate used. The electron-withdrawing nature of the chloro and fluoro substituents on the benzyl alcohol may affect reaction kinetics, potentially requiring slightly more forcing conditions compared to unsubstituted benzyl alcohol.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Amine (e.g., Aniline, Morpholine) | Reagent Grade (≥98%) | Standard Supplier | Must be free of moisture. |
| This compound | Reagent Grade (≥98%) | Standard Supplier | --- |
| [Ir(Cp*)Cl₂]₂ (Catalyst) | Catalyst Grade | Standard Supplier | Other Ru or Ir catalysts can be used.[1][8] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous (≥99.5%) | Standard Supplier | Acts as a base. Other non-nucleophilic bases can be used. |
| Toluene | Anhydrous, <50 ppm H₂O | Standard Supplier | Other high-boiling, non-protic solvents may be suitable. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying organic layers. |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needle for inert atmosphere techniques
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature controller
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for workup (separatory funnel, flasks)
-
Column chromatography setup
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[10] Benzyl alcohols and toluene are irritants and harmful if inhaled.[11][12]
-
Inert Atmosphere: The catalyst can be sensitive to air and moisture. Proper inert atmosphere techniques are recommended for optimal results and catalyst longevity.
-
Handling Reagents: this compound is a skin and eye irritant.[11] Avoid contact and inhalation.[13] Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Step-by-Step Procedure
-
Reaction Setup: Place an appropriate magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled flask, add the reagents in the following order under a positive pressure of inert gas:
-
Amine (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Sodium Carbonate (Na₂CO₃) (1.5 mmol, 1.5 equiv.)
-
[Ir(Cp*)Cl₂]₂ (0.01 mmol, 1 mol%)
-
Anhydrous Toluene (5 mL)
A representative stoichiometry is provided. The optimal ratio of alcohol may vary (1.1-1.5 equiv.).
-
-
Reaction Execution: Seal the flask with a septum, and if necessary, purge with the inert gas for 5 minutes. Place the flask in a preheated oil bath or heating mantle set to 110-120 °C . Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a dilute sample by taking a small aliquot (a drop from a glass rod) from the reaction mixture and dissolving it in ethyl acetate. Elute the TLC plate with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate, adjust as needed). Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate). The reaction is complete when the limiting reagent (amine) is consumed. Typical reaction times are 12-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash them with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate) with a gradually increasing gradient of the more polar solvent.
-
Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation reaction.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature (up to the boiling point of the solvent), extending the reaction time, or increasing the catalyst loading (e.g., to 2 mol%). Ensure all reagents and the solvent are scrupulously dry, as water can inhibit the catalyst.
-
Formation of Side Products: Over-alkylation (dialkylation of primary amines) can sometimes occur. Using a slight excess of the amine or a lower reaction temperature may mitigate this.
-
Catalyst Choice: While many iridium and ruthenium catalysts are effective, their performance can be substrate-dependent.[8][14] If the recommended catalyst is ineffective, screening other commercially available catalysts for borrowing hydrogen reactions may be necessary.
-
Substrate Scope: This protocol is generally applicable to a range of primary and secondary aromatic and aliphatic amines. However, sterically hindered amines or those with coordinating functional groups may require specific optimization. The halogen substituents on the benzyl alcohol are generally well-tolerated by these catalytic systems.[3]
Conclusion
The N-alkylation of amines via hydrogen autotransfer is a robust and sustainable method for the synthesis of valuable chemical entities. This application note provides a comprehensive and actionable protocol for the reaction of amines with this compound using a homogeneous iridium catalyst. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can reliably synthesize target N-alkylated products, facilitating advancements in drug discovery and development.
References
-
White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing. [Link]
-
Royal Society of Chemistry. Efficient nickel-catalysed N-alkylation of amines with alcohols. [Link]
-
ACS Publications. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. [Link]
-
ResearchGate. N-alkylation of anilines with benzyl alcohols. [Link]
-
Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]
-
Royal Society of Chemistry. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. [Link]
-
ACS Publications. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). [Link]
-
University of New Orleans ScholarWorks. Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. [Link]
-
ACS Publications. Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Link]
-
National Institutes of Health. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
YouTube. Alkylation of Amines, Part 3: with Alcohols. [Link]
-
National Institutes of Health. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
ACS Publications. Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. [Link]
-
ACS Publications. Borrowing Hydrogen for Organic Synthesis. [Link]
-
3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]
Sources
- 1. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 3-Chloro-2-fluorobenzyl Alcohol Derivatives via Automated Flash Chromatography
An Application Guide by a Senior Scientist
Abstract
This comprehensive guide details the principles and protocols for the chromatographic purification of 3-Chloro-2-fluorobenzyl alcohol and its derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Achieving high purity (typically >98%) is critical for the success of subsequent synthetic steps, ensuring high yields and predictable reaction outcomes.[2] This document provides a robust framework for method development, from initial crude analysis to final purity verification, emphasizing the rationale behind procedural choices. We present a detailed protocol for normal-phase flash chromatography, a widely adopted and efficient technique for purifying such moderately polar compounds, complemented by a reversed-phase HPLC protocol for stringent purity assessment.[3][4][5]
Introduction: The Challenge of Purifying Halogenated Aromatics
This compound and its analogues are functionalized aromatic rings that serve as versatile building blocks in organic synthesis. The presence of both chlorine and fluorine atoms modulates the electronic properties and reactivity of the molecule, making them valuable synthons. However, synthetic reactions rarely yield a single, pure product. The crude reaction mixture typically contains the desired product alongside unreacted starting materials, by-products, and catalysts.
Effective purification is therefore not merely a procedural step but a critical determinant of overall process efficiency. Chromatography, a powerful technique for separating components of a mixture, is the method of choice. The success of chromatographic purification hinges on exploiting the subtle differences in the physicochemical properties (primarily polarity) of the target molecule versus its impurities. This guide provides the scientific foundation and practical steps to develop a reliable and scalable purification strategy.
Foundational Principles: Selecting the Right Chromatographic Mode
The separation of this compound derivatives is governed by their interactions with a stationary phase (a solid adsorbent, like silica gel) and a mobile phase (a solvent or solvent mixture). The choice of these two phases defines the chromatographic mode.
-
Normal-Phase Chromatography (NPC): This is the most common mode for purifying synthetic intermediates. It utilizes a polar stationary phase (e.g., silica gel) and a less polar (organic) mobile phase. Polar molecules, like our target alcohol (due to its -OH group), interact more strongly with the silica and thus move more slowly, while non-polar impurities are washed through the column more quickly. By gradually increasing the polarity of the mobile phase (a "gradient"), we can systematically elute compounds of increasing polarity.
-
Reversed-Phase Chromatography (RPC): In this mode, the roles are inverted. A non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6] Non-polar molecules are retained more strongly, while polar compounds elute faster. RPC is the dominant technique for analytical HPLC, providing high-resolution separation for purity analysis.[5][7][8] Fluorinated phases can offer alternative selectivity in RPC for halogenated compounds.[8][9]
For the preparative purification of moderately polar molecules like this compound, normal-phase flash chromatography offers an optimal balance of speed, resolution, and capacity.
Visualizing the Separation Principle
Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography principles.
A Systematic Workflow for Purification
A successful purification is not accidental; it is the result of a logical and systematic process. The following workflow ensures reproducibility and efficiency, from a small-scale trial to a large-scale campaign.
Purification Workflow Diagram
Caption: A systematic workflow for the purification of chemical intermediates.
Protocol 1: Preparative Purification by Normal-Phase Flash Chromatography
This protocol describes the purification of a crude reaction mixture containing this compound using an automated flash chromatography system with pre-packed silica gel columns.
Rationale Behind Key Decisions
-
Stationary Phase: Silica gel is chosen for its high resolving power for moderately polar compounds and its cost-effectiveness.
-
Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexane is a standard choice. Hexane (non-polar) acts as the weak solvent, while EtOAc (polar) is the strong solvent. Starting with a low percentage of EtOAc allows non-polar impurities to elute. Gradually increasing the EtOAc concentration then elutes the target alcohol, followed by more polar by-products.
-
Sample Loading: Dry loading (pre-adsorbing the crude material onto a small amount of silica) is highly recommended. This prevents dissolution issues at the column head and ensures the sample is applied as a narrow, concentrated band, which is crucial for achieving sharp peaks and good separation.
Materials and Equipment
-
Crude Product: 1.0 g of crude this compound.
-
Chromatography System: Automated flash chromatography system (e.g., Biotage, Teledyne ISCO).
-
Column: Pre-packed silica gel column (e.g., 40 g size for a 1.0 g sample load).
-
Solvents: HPLC-grade hexane and ethyl acetate.
-
Adsorbent for Dry Loading: Silica gel 60 (230-400 mesh).
-
Analysis: TLC plates (silica gel 60 F254), TLC tank, UV lamp (254 nm).
-
Glassware: Round-bottom flasks, rotary evaporator.
Step-by-Step Methodology
-
Method Development (TLC):
-
Dissolve a tiny amount of the crude mixture in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of 20% EtOAc in hexane.
-
Visualize under a UV lamp. Goal: The main product spot should have a Retention Factor (Rf) of approximately 0.25-0.35, and it should be well-separated from major impurities. Adjust the EtOAc percentage if necessary.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the 1.0 g of crude product in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane or acetone).
-
Add ~3-5 g of silica gel to this solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
-
System Setup and Execution:
-
Install the 40 g silica column onto the flash system.
-
Place the dry-loaded sample into a solid load cartridge and attach it to the system.
-
Prime the pumps with their respective solvents (Solvent A: Hexane, Solvent B: Ethyl Acetate).
-
Program the elution gradient based on the TLC results. A typical gradient is shown in the table below.
-
Set the flow rate (e.g., 40 mL/min for a 40 g column).
-
Set the UV detector to monitor at a suitable wavelength (e.g., 254 nm or 265 nm) to detect the aromatic ring.
-
Start the run and begin fraction collection.
-
-
Fraction Analysis and Pooling:
-
Once the run is complete, analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.
-
Develop the plate using the same solvent system as in Step 1.
-
Identify the fractions containing only the pure product.
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Product Isolation:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove residual solvent.
-
Weigh the flask to determine the final yield of the pure product.
-
Typical Flash Chromatography Parameters
| Parameter | Value / Description | Rationale |
| Sample Load | 1.0 g crude material | A loading of 1-5% of the column weight is typical for good resolution. |
| Column | 40 g Pre-packed Silica Gel | Appropriate size for the sample load to ensure good separation. |
| Flow Rate | 40 mL/min | Standard flow rate for this column size to balance speed and resolution. |
| Solvent A | Hexane | Weak, non-polar solvent. |
| Solvent B | Ethyl Acetate | Strong, polar solvent. |
| Gradient | 5% B for 2 CV | Column equilibration. |
| 5% to 40% B over 10 CV | Elution of the target compound. CV = Column Volume. | |
| 40% B for 2 CV | Ensure complete elution of the target. | |
| 100% B for 2 CV | Column wash to remove highly polar impurities. | |
| Detection | UV, 254 nm | The aromatic ring of the analyte absorbs strongly at this wavelength. |
Protocol 2: Purity Verification by Reversed-Phase HPLC
This analytical method is used to confirm the purity of the isolated product from Protocol 1.
Materials and Equipment
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN, HPLC grade) with 0.1% TFA.
-
Sample: ~1 mg of the purified product.
Step-by-Step Methodology
-
Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the purified product in 1 mL of acetonitrile to make a 1 mg/mL solution.
-
HPLC Method Setup:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detector to collect data from 210-400 nm, monitoring at 254 nm for quantification. .
-
-
Execution:
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Inject 5 µL of the sample solution.
-
Run the gradient method as described in the table below.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
Typical Analytical HPLC Parameters
| Parameter | Value / Description |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% TFA; B: ACN + 0.1% TFA |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 5 µL |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column overload. 3. Sample applied in too large a volume (wet load). | 1. Re-optimize the mobile phase using TLC; try a shallower gradient. 2. Reduce the sample load to <2% of the column mass. 3. Use dry loading to apply the sample in a concentrated band. |
| Streaking on TLC / Tailing Peaks | 1. Compound is acidic/basic. 2. Sample is poorly soluble in the mobile phase. 3. Column degradation. | 1. Add a small amount of modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds). 2. Ensure the sample is fully dissolved before loading. 3. Use a new column. |
| Product Does Not Elute | The mobile phase is not polar enough to move the compound off the silica gel. | Increase the percentage of the strong solvent (EtOAc) in the gradient or switch to a more polar solvent system (e.g., Dichloromethane/Methanol). |
| Low Yield / Recovery | 1. Product is irreversibly adsorbed onto the silica. 2. Product is volatile and lost during solvent evaporation. | 1. This can happen with very polar compounds. Consider switching to a different stationary phase (e.g., alumina) or using RPC. 2. Use lower temperatures during rotary evaporation and avoid excessive time on high vacuum. |
References
-
Organic Chemistry Portal. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry. Retrieved from [Link]
-
Pawar, S. A., et al. (2016). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. International Journal of ChemTech Research. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification by flash chromatography on silica gel. Retrieved from [Link]
-
Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Retrieved from [Link]
-
Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluorophenyl)amino)-7-methoxy-5,6-dihydropyrimido[4,5-b][1][10]oxazepine for In-Vivo Study. Synthetic Communications. Retrieved from [Link]
-
Borho, N., et al. (2014). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics. Retrieved from [Link]
- Bonnart, J., & Poitevin, A. (1970). Process for the purification of benzyl alcohol. U.S. Patent 3,523,978.
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Retrieved from [Link]
-
Miyake, Y., et al. (2013). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Retrieved from [Link]
-
Bell, D. S. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (2002). Benzyl Alcohol, NF 22. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. Retrieved from [Link]
-
Proietto, M., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. Retrieved from [Link]
-
Miyake, Y., et al. (2013). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed. Retrieved from [Link]
-
Autech Industry Co., Limited. (2024). Optimizing Synthesis: The Role of High-Purity 4-Chloro-2-fluorobenzyl Alcohol. Retrieved from [Link]
-
Tschickardt, M., et al. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. Retrieved from [Link]
-
U.S. Pharmacopeia. (2012). Benzyl Alcohol. Retrieved from [Link]
-
Narang, P. K., & Yeager, R. L. (1983). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]
-
Gierczak, T., et al. (2019). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Retrieved from [Link]
-
Hansen, S. H., & Døssing, A. (2000). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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- 5. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Scale-up synthesis of 3-Chloro-2-fluorobenzyl alcohol derivatives
An Application Note and Protocol for the Scale-Up Synthesis of 3-Chloro-2-fluorobenzyl Alcohol and Its Derivatives
Authored by: A Senior Application Scientist
Abstract
This compound is a key building block in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its derivatives are integral components of several active pharmaceutical ingredients (APIs), including the HIV integrase inhibitor, Elvitegravir.[3] The efficient and scalable synthesis of this intermediate is therefore of critical importance. This document provides a detailed guide for researchers, scientists, and process chemists on the robust and scalable synthesis of this compound, focusing on practical, field-proven protocols. We will explore the predominant synthetic strategies, delve into the causality behind experimental choices, and provide step-by-step protocols for laboratory and pilot-plant scale production.
Introduction and Strategic Overview
The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry. For industrial applications, the chosen synthetic route must be not only high-yielding but also cost-effective, safe, and environmentally considerate. The primary and most direct route to this compound involves the reduction of the corresponding aldehyde, 3-Chloro-2-fluorobenzaldehyde.[1][4] This precursor is commercially available and can be synthesized via several established methods.[5][6]
Two principal reduction strategies are dominant at scale:
-
Chemoselective Hydride Reduction: Utilizing reagents like sodium borohydride (NaBH₄), this method is favored for its operational simplicity, high chemoselectivity, and mild reaction conditions.
-
Catalytic Hydrogenation: Employing molecular hydrogen (H₂) in the presence of a metal catalyst, this approach is atom-economical and often preferred for large-scale industrial processes due to lower reagent costs and waste generation.[7]
Alternative routes, such as those involving Grignard reagents, offer versatility for creating derivatives but present unique challenges for scale-up, primarily the stringent requirement for anhydrous conditions.[8][9][10] This guide will focus on the two primary reduction methods, providing a comparative analysis to inform process development decisions.
Logical Flow of Synthetic Strategies
The diagram below illustrates the primary synthetic pathways from the common precursor to the target alcohol.
Caption: Primary routes for the synthesis of this compound.
Comparative Analysis of Scale-Up Routes
The choice of synthetic route on a large scale is a multifactorial decision. The following table provides a high-level comparison of the primary methods discussed.
| Feature | Sodium Borohydride Reduction | Catalytic Hydrogenation | Grignard Synthesis |
| Scalability | Good to Excellent | Excellent | Moderate |
| Safety Concerns | H₂ evolution during quench, flammable solvents. NaBH₄ is water-reactive.[11] | Flammable H₂ gas under pressure, pyrophoric catalysts. | Highly exothermic, requires strict anhydrous conditions.[9] |
| Reagent Cost | Moderate | Low (H₂ is cheap) | Moderate to High |
| Equipment | Standard glass-lined reactors | High-pressure hydrogenator (autoclave) | Specialized reactors for moisture exclusion |
| Waste Stream | Borate salts, aqueous waste | Filtered catalyst (recyclable), minimal solvent waste | Magnesium salts, aqueous waste |
| Selectivity | Excellent for aldehydes | Can over-reduce to hydrocarbon without careful control.[12] | Excellent, but sensitive to other electrophiles. |
| Ideal Use Case | Lab to Pilot Scale (kg), processes where capital for a hydrogenator is limited. | Pilot to Industrial Scale (multi-ton), established processes. | Versatile for derivative synthesis, less common for this specific parent alcohol. |
Detailed Application Protocol 1: Scale-Up Synthesis via Sodium Borohydride Reduction
This protocol details a robust procedure for the synthesis of this compound on a multi-gram to kilogram scale.
Expertise & Causality: Why This Protocol Works
Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting most other functional groups. The choice of methanol as a solvent is strategic; it readily dissolves both the starting aldehyde and NaBH₄, and its protic nature facilitates the breakdown of the intermediate borate-ester complex. The reaction is performed at a low temperature (0-10 °C) to control the initial exothermic reaction upon NaBH₄ addition and to minimize potential side reactions. A carefully controlled acidic quench is necessary to neutralize excess hydride reagent and hydrolyze the borate ester to liberate the final alcohol product.
Safety Precautions
-
Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed or in contact with skin and causes severe skin and eye damage. It reacts violently with water to release flammable hydrogen gas, which may ignite spontaneously.[11] Always handle NaBH₄ in a well-ventilated fume hood, under an inert atmosphere if possible, and away from water and acids. [13][14] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[13]
-
Hydrogen Gas (H₂): Flammable gas is evolved during the quenching step. Ensure the area is well-ventilated and free of ignition sources.
-
Methanol: Flammable and toxic liquid. Avoid inhalation and skin contact.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS No. |
| 3-Chloro-2-fluorobenzaldehyde | >96% | Sigma-Aldrich | 85070-48-0[4] |
| Sodium Borohydride (NaBH₄) | >98% | Sigma-Aldrich | 16940-66-2 |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hydrochloric Acid (HCl) | 2M Aqueous | Standard Lab Supply | 7647-01-0 |
| Saturated NaCl Solution (Brine) | N/A | Prepared in-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Lab Supply | 7487-88-9 |
-
Equipment: Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet; dropping funnel; condenser; rotary evaporator; separatory funnel.
Step-by-Step Protocol
Caption: Experimental workflow for the NaBH₄ reduction protocol.
-
Reactor Setup: Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet. Purge the vessel with nitrogen.
-
Charge Reagents: Charge the reactor with 3-Chloro-2-fluorobenzaldehyde (1.0 eq). Add anhydrous methanol (5-10 volumes, e.g., 5-10 mL per gram of aldehyde). Stir until all solids have dissolved.
-
Cooling: Begin circulating coolant through the reactor jacket to bring the internal temperature to 0-5 °C.
-
NaBH₄ Addition: Slowly add sodium borohydride (0.3 - 0.5 eq) in small portions over 30-60 minutes. Causality: Portion-wise addition is critical to manage the exothermic reaction and prevent a dangerous temperature spike. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully add 2M HCl via a dropping funnel. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and maintain temperature control. Continue adding acid until the pH of the solution is ~2.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 5 volumes) to remove residual water and methanol.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as a solid or oil.
Purification and Characterization
-
Purification: For high purity, the crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[15]
-
Expected Yield: 85-95%.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity. The molecular formula is C₇H₆ClFO and the molecular weight is 160.57 g/mol .[16]
Detailed Application Protocol 2: Scale-Up Synthesis via Catalytic Hydrogenation
This protocol is suitable for pilot-plant and industrial-scale production where specialized hydrogenation equipment is available.
Expertise & Causality: Why This Protocol Works
Catalytic hydrogenation is a highly efficient reduction method.[7] Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of aromatic aldehydes.[12] The reaction proceeds by the adsorption of the aldehyde and molecular hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbonyl double bond. The reaction is typically run under pressure to increase the concentration of hydrogen in the solvent, thereby accelerating the reaction rate. Ethanol is an excellent solvent choice as it is relatively inert and effectively dissolves the substrate. Filtering the catalyst post-reaction allows for its potential recovery and reuse, adding to the economic viability of the process.
Safety Precautions
-
Hydrogen Gas (H₂): Extremely flammable. All operations must be conducted in an appropriately rated high-pressure reactor (autoclave) in a designated area. Ensure proper grounding of all equipment to prevent static discharge.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite upon exposure to air, especially when saturated with hydrogen and solvent. Handle the catalyst wet or under an inert atmosphere.
-
Pressure: All operations involving high-pressure reactors must be performed by trained personnel following strict safety protocols.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3-Chloro-2-fluorobenzaldehyde | >96% | Sigma-Aldrich |
| Palladium on Carbon (5% Pd/C) | 50% Wet | Johnson Matthey |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
| Celite® (Diatomaceous Earth) | N/A | Sigma-Aldrich |
-
Equipment: High-pressure hydrogenation reactor (autoclave) with gas inlet, pressure gauge, vent, mechanical stirrer, and temperature control. Filtration apparatus.
Step-by-Step Protocol
-
Reactor Charging: In an open reactor, charge the 3-Chloro-2-fluorobenzaldehyde (1.0 eq) and ethanol (5-10 volumes).
-
Catalyst Slurry: In a separate beaker, create a slurry of the 5% Pd/C catalyst (0.1 - 1.0 mol%) in a small amount of ethanol. Never handle the dry catalyst in the open air.
-
Catalyst Addition: Carefully add the catalyst slurry to the reactor.
-
Seal and Purge: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi / 3-7 bar). Begin stirring and heat the reaction to the target temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases.
-
Cooldown and Depressurization: Stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.
-
Catalyst Filtration: Open the reactor and decant the reaction mixture. To safely remove the catalyst, filter the solution through a pad of Celite®. Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify as described in Protocol 1 (Section 3.5).
Typical Reaction Parameters
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 0.1 - 1.0 mol % | Balances reaction rate with cost and filtration burden. |
| Hydrogen Pressure | 50 - 200 psi | Higher pressure increases reaction rate but requires higher-rated equipment. |
| Temperature | 25 - 60 °C | Mild temperatures are usually sufficient and prevent over-reduction.[17] |
| Reaction Time | 2 - 16 hours | Dependent on substrate concentration, catalyst loading, temperature, and pressure. |
| Expected Yield | 90-99% | Catalytic methods are often highly efficient. |
Conclusion
The scale-up synthesis of this compound is most reliably achieved through the reduction of its corresponding aldehyde. For laboratory and early-stage pilot production, reduction with sodium borohydride offers a straightforward, selective, and high-yielding process that can be performed in standard chemical reactors. For larger, industrial-scale campaigns, catalytic hydrogenation presents a more atom-economical and cost-effective alternative, albeit one that requires specialized high-pressure equipment and stringent safety protocols. The detailed protocols provided herein serve as a comprehensive guide for process chemists to safely and efficiently produce this valuable intermediate, with an emphasis on the causal factors that ensure a robust and reproducible synthesis.
References
- Sodium borohydride - Safety D
- Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (Source: Scilit) (URL: )
- Sodium borohydride - Standard Oper
- SAFETY DATA SHEET - Sodium borohydride. (Source: Thermo Fisher Scientific) (URL: )
- SODIUM BOROHYDRIDE HAZARD SUMMARY. (Source: NJ.gov) (URL: )
- Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 C
- Sodium Borohydride SOP. (Source: OSU Chemistry) (URL: )
- Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review.
- Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
- Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity.
- 3-Chloro-2-fluorobenzaldehyde. (Source: Chem-Impex) (URL: )
- Process for producing benzyl alcohol and substituted benzyl alcohols.
- Preparation method for 2-fluoro-3-chlorobenzaldehyde.
-
Synthesise the following : Benzyl alcohol from G.R. (Source: Allen) (URL: [Link])
-
Synthesis of Alcohols Using the Grignard Reaction. (Source: Organic Chemistry Tutor) (URL: [Link])
- Process for the preparation of benzyl alcohol.
- Process for producing fluorobenzaldehydes.
-
The Grignard Reaction | Synthesis of Alcohols. (Source: YouTube) (URL: [Link])
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (Source: Semantic Scholar) (URL: [Link])
- Elvitegravir Synthesis Intermediate Patent.
-
Purification of crude product using recrystallisation. (Source: YouTube) (URL: [Link])
Sources
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- 4. 3-クロロ-2-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents [patents.google.com]
- 6. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Catalytic Methods for the Transformation of 3-Chloro-2-fluorobenzyl Alcohol
[1]
Executive Summary
3-Chloro-2-fluorobenzyl alcohol (CAS: 261723-30-2 ) is a high-value pharmacophore scaffold. The simultaneous presence of a fluorine atom (C2) and a chlorine atom (C3) confers unique electronic properties: the fluorine modulates metabolic stability and lipophilicity (
However, the electron-withdrawing nature of the halogenated ring deactivates the benzylic position compared to non-substituted benzyl alcohols, often requiring tailored catalytic conditions to avoid over-oxidation or side reactions during functionalization.
This guide details two field-proven, catalytic protocols for transforming this alcohol:
-
Aerobic Oxidation: A green, Cu/TEMPO-catalyzed route to 3-Chloro-2-fluorobenzaldehyde.
-
Borrowing Hydrogen N-Alkylation: An Iridium-catalyzed method to synthesize secondary amines directly from the alcohol, bypassing mutagenic alkyl halide intermediates.
Chemical Profile & Reactivity[3][4][5][6]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 261723-30-2 |
| Molecular Weight | 160.57 g/mol |
| Appearance | White to off-white solid |
| Electronic Effect | C2-F and C3-Cl exert a combined |
| Acidity ( | Benzylic protons are slightly more acidic than unsubstituted benzyl alcohol due to the electron-deficient ring. |
| Stability | Stable under ambient conditions; incompatible with strong oxidizing agents without control. |
Protocol A: Chemo-selective Aerobic Oxidation
Objective: Synthesis of 3-Chloro-2-fluorobenzaldehyde.
Mechanistic Insight
Traditional oxidations (PCC, MnO
Reaction Workflow Visualization
Figure 1: Copper/TEMPO catalytic cycle utilizing ambient air for alcohol oxidation.
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv, 5.0 mmol, 803 mg)
-
Catalyst: CuBr (5 mol%)
-
Co-Catalyst: TEMPO (5 mol%)
-
Ligand: 2,2'-Bipyridine (5 mol%)
-
Base: N-Methylimidazole (NMI) (10 mol%)
-
Solvent: Acetonitrile (
) / Water (2:1 v/v)
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add CuBr (36 mg) and 2,2'-Bipyridine (39 mg). Dissolve in
(10 mL) and stir until a clear complex forms (approx. 5 min). -
Addition: Add TEMPO (39 mg) and NMI (40 µL). The solution typically turns a dark reddish-brown.
-
Substrate Introduction: Add the This compound (803 mg) dissolved in
(5 mL) and (7.5 mL). -
Reaction: Stir vigorously open to the air (or with an
balloon for faster rates) at room temperature ( ).-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The alcohol (
) should convert to the aldehyde ( ) within 4–6 hours.
-
-
Workup: Dilute with brine (20 mL) and extract with Dichloromethane (
mL). -
Purification: Dry organic layers over
, concentrate, and purify via short silica plug filtration to remove copper residues. -
Expected Yield: 92–96% (Clear oil or low-melting solid).
Protocol B: "Borrowing Hydrogen" N-Alkylation
Objective: Direct synthesis of secondary amines (e.g., N-benzyl anilines) without alkyl halides.
Mechanistic Insight
This method is superior to traditional
Reaction Workflow Visualization
Figure 2: Iridium-catalyzed hydrogen transfer cycle (Borrowing Hydrogen).
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 160 mg)
-
Coupling Partner: Aniline or aliphatic amine (1.2 equiv)
-
Catalyst:
(1.0 mol%) -
Base:
(10 mol%) (Mild base is sufficient) -
Solvent: Toluene or Water (Degassed)
Step-by-Step Procedure:
-
Catalyst Loading: In a glovebox or under Argon flow, add
(8 mg) and (8.4 mg) to a pressure tube. -
Reactants: Add the benzyl alcohol (160 mg) and the amine (1.2 mmol).
-
Solvent: Add Toluene (2 mL). Seal the tube tightly.
-
Reaction: Heat to
for 12–18 hours.-
Note: The high temperature is required to overcome the activation energy of the dehydrogenation step.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iridium black (if any).
-
Purification: Concentrate and purify via column chromatography.
-
Expected Yield: 85–90%.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Oxidation) | Catalyst poisoning or | Increase stirring rate (mass transfer limited). Add fresh NMI. |
| Over-oxidation (to Acid) | Excess water or high temp | Maintain |
| Low Yield (Alkylation) | Imine hydrolysis | Ensure anhydrous conditions if using Toluene. Add 4Å molecular sieves. |
| Dehalogenation | Pd/C used instead of Ir/Cu | Avoid Pd catalysts under hydrogenation conditions; Ar-Cl bond is labile. |
References
-
Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2". Science, 309(5742), 1824-1826. Link
-
Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols". Advanced Synthesis & Catalysis, 349(10), 1555-1575. Link
-
Hoover, J. M., & Stahl, S. S. (2011). "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols". Journal of the American Chemical Society, 133(42), 16901–16910. Link
-
Sigma-Aldrich. "this compound Product Specification". Link
-
Fujita, K. et al. (2009). "Iridium-Catalyzed N-Alkylation of Amines with Alcohols". Organic Letters, 11(5), 1107–1110. Link
Application Notes & Protocols: Microwave-Assisted Synthesis Involving 3-Chloro-2-fluorobenzyl Alcohol
Abstract: This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis involving 3-Chloro-2-fluorobenzyl alcohol. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights into leveraging microwave technology to accelerate and optimize key organic transformations. The document covers fundamental principles, detailed experimental procedures for etherification and oxidation, best practices for safety, and the rationale behind experimental design, grounded in established chemical principles.
Introduction: The Paradigm Shift of Microwave-Assisted Organic Synthesis (MAOS)
In modern synthetic chemistry, the pursuit of efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these needs by offering significant advantages over conventional heating methods.[1][2] Unlike traditional oil baths or heating mantles that rely on convection and conduction, microwave irradiation delivers energy directly to the molecules within the reaction mixture through dielectric heating.[3] This volumetric and rapid heating often leads to dramatic reductions in reaction times—from hours to mere minutes—as well as improved product yields and purities by minimizing the formation of side products.[1][4][5]
This guide focuses on the application of MAOS to reactions involving This compound , a valuable building block in medicinal chemistry and materials science due to its unique electronic and steric properties. The presence of the ortho-fluoro and meta-chloro substituents offers distinct handles for further functionalization and influences the reactivity of the benzylic alcohol. We will explore two key transformations: the Williamson ether synthesis and a selective oxidation to the corresponding aldehyde, demonstrating the power and versatility of microwave chemistry.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 261723-30-2 | [6] |
| Molecular Formula | C₇H₆ClFO | [6][7] |
| Molecular Weight | 160.58 g/mol | [6] |
| Appearance | Solid | [7] |
| InChI Key | SSCVUXTVZOTMJU-UHFFFAOYSA-N | [7] |
Core Principles: Why Microwave Heating Excels
The efficiency of microwave heating is rooted in the interaction of an oscillating electromagnetic field with polar molecules or ions in the reaction mixture. This interaction generates heat through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvent or the reactants themselves, attempt to align with the rapidly oscillating electric field. This constant reorientation creates molecular friction, which manifests as intense, uniform heat throughout the sample.
-
Ionic Conduction: If charged particles (ions) are present, they will migrate in response to the electric field. The resulting collisions and resistance to this movement generate heat.
This direct energy transfer is what allows for the rapid temperature elevation of the reaction mixture, often far above the solvent's boiling point in a sealed, pressurized vessel.[5] This capability is crucial for accelerating reactions that are sluggish under conventional heating.
Protocol I: Microwave-Assisted Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for forming C-O bonds. Microwave irradiation dramatically accelerates this Sₙ2 reaction, often allowing for the use of less reactive alkylating agents or enabling reactions with sterically hindered alcohols.[8][9]
Rationale: In this protocol, we will synthesize 1-(butoxymethyl)-3-chloro-2-fluorobenzene . The reaction involves the deprotonation of this compound to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. The choice of a strong base like potassium hydroxide and a polar aprotic solvent like DMSO is ideal for promoting the Sₙ2 pathway. DMSO is an excellent microwave absorber, ensuring rapid and uniform heating.
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Williamson Ether Synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 160.6 mg).
-
Base and Solvent Addition: Add powdered potassium hydroxide (KOH) (1.5 mmol, 84.2 mg) and 4 mL of dimethyl sulfoxide (DMSO).
-
Alkylating Agent: Add 1-bromobutane (1.2 mmol, 164.4 mg, 0.13 mL).
-
Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Caution: Only use vials and caps specifically designed for high-pressure microwave synthesis.[5]
-
Microwave Parameters: Place the sealed vial into the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: 200 W (Dynamic Power Control)
-
Ramp Time: 2 minutes
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling feature before removing it from the reactor.[5]
-
Work-up: Open the vial carefully in a fume hood. Quench the reaction mixture by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the final ether product.
Protocol II: Microwave-Assisted Oxidation to Aldehyde
The oxidation of primary alcohols to aldehydes is a fundamental transformation that can be plagued by over-oxidation to the carboxylic acid. Microwave-assisted oxidation often provides enhanced selectivity and significantly reduced reaction times.[2][10]
Rationale: This protocol describes the oxidation of this compound to 3-Chloro-2-fluorobenzaldehyde . We will employ potassium permanganate (KMnO₄) supported on alumina (Al₂O₃) under solvent-free conditions. This solid-supported reagent approach is highly amenable to microwave synthesis, as the solid matrix can absorb microwave energy efficiently, and the absence of a solvent simplifies the work-up process, aligning with the principles of green chemistry.[3] The reaction time is drastically reduced from several hours under conventional reflux to just a few minutes.[4]
Comparative Reaction Data
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 10-12 hours[4] | 5 minutes[4] |
| Solvent | Toluene (Reflux) | Solvent-Free |
| Yield | ~40%[4] | >85% (Typical) |
| Work-up | Complex filtration & extraction | Simple extraction |
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a 25 mL round-bottom flask, thoroughly mix this compound (1.0 mmol, 160.6 mg) with KMnO₄-Al₂O₃ (prepared by grinding KMnO₄ and Al₂O₃ in a 1:5 weight ratio, use 1.0 g of the mixture).
-
Reaction Setup: Place a small, loose cotton plug in the neck of the flask to prevent splashing while allowing for pressure equalization. Place the flask inside a larger beaker within the microwave cavity for stability.
-
Microwave Parameters: Irradiate the mixture in a domestic or laboratory microwave oven (operating at 2.45 GHz) with short bursts of power to control the reaction.
-
Power: 300 W
-
Irradiation Time: 5 minutes (in 30-second intervals to prevent overheating).
-
-
Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography) after each interval.
-
Cooling: Once the reaction is complete, allow the flask to cool to room temperature inside the fume hood.
-
Extraction: Add 20 mL of dichloromethane (DCM) to the solid mixture and stir for 5 minutes.
-
Filtration and Concentration: Filter the mixture through a pad of celite, washing the solid residue with additional DCM (2 x 10 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde.
-
Purification: If necessary, the product can be further purified by flash column chromatography.
Best Practices and Safety Considerations
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.[11]
-
Use Dedicated Equipment: Never use a domestic microwave oven for closed-vessel chemical reactions.[12] Laboratory-grade microwave reactors are equipped with essential safety features, including precise temperature and pressure sensors, and automatic power cut-offs.[5][12]
-
Vessel Integrity: Always use reaction vessels, caps, and septa that are specifically designed and rated for the temperatures and pressures you intend to reach. Inspect vessels for cracks or scratches before each use.[12]
-
Start Small: When developing a new protocol, always start with a small scale to assess the reaction kinetics and potential for rapid pressure increases.[12]
-
Stirring: Ensure efficient stirring to prevent localized superheating and bumping, which can lead to a sudden and dangerous pressure spike.
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before attempting to open it.[5]
-
Fume Hood: Conduct all operations, including vessel loading and opening, within a properly ventilated laboratory hood.[12]
Conclusion
Microwave-assisted synthesis offers a powerful platform for accelerating reactions involving functionalized building blocks like this compound. As demonstrated in the detailed protocols for etherification and oxidation, this technology provides dramatic reductions in reaction times, often improves yields, and promotes greener chemical practices. By understanding the principles of microwave heating and adhering to strict safety protocols, researchers can effectively harness this technology to streamline synthetic workflows and accelerate the discovery and development of new chemical entities.
References
-
Microwave-Assisted Synthesis of E-Aldimines, N-Heterocycles, and H2 by Dehydrogenative Coupling of Benzyl Alcohol and Aniline Derivatives Using CoCl2 as a Catalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of benzyl oxide by direct dehydration of benzyl alcohol under microwave radiation. SpringerLink. Available at: [Link]
-
Microwave-Assisted Benzyl Alcohol Synthesis. Scribd. Available at: [Link]
-
Microwave Assisted Organic Synthesis. Taylor & Francis. Available at: [Link]
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. ResearchGate. Available at: [Link]
-
Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. ResearchGate. Available at: [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
The Suzuki Coupling of Aryl Chlorides under Microwave Heating. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions. University of Nebraska - Lincoln. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Oxidations. CEM Corporation. Available at: [Link]
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. PharmaTutor. Available at: [Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available at: [Link]
-
Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. Available at: [Link]
-
Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]
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- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | CAS 261723-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 10. Oxidations [cem.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Optimization of reaction conditions for synthesizing 3-Chloro-2-fluorobenzyl alcohol derivatives
Technical Support Center: Synthesis of 3-Chloro-2-fluorobenzyl Alcohol
Welcome to the technical support center for the synthesis and optimization of this compound and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Fluorinated benzyl alcohols are crucial building blocks in the development of pharmaceuticals and agrochemicals.[1] This document provides practical, experience-based advice to help you navigate common challenges, optimize your reaction conditions, and troubleshoot effectively.
The primary and most direct route to synthesizing this compound is the reduction of its corresponding aldehyde, 3-chloro-2-fluorobenzaldehyde. This guide will focus on this key transformation.
Section 1: Troubleshooting Guide
Low yields, incomplete reactions, and the formation of impurities are common hurdles in organic synthesis. This section addresses the most frequently encountered problems during the reduction of 3-chloro-2-fluorobenzaldehyde.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Inactive Reducing Agent: Metal hydrides like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH) can degrade upon exposure to moisture and air.[2] 2. Insufficient Stoichiometry: Under-charging the reducing agent will naturally lead to incomplete conversion. 3. Low Reaction Temperature: The activation energy for the hydride attack may not be met, leading to a sluggish or stalled reaction. | 1. Verify Reagent Activity: Use a fresh bottle of the reducing agent. For LAH, a light grey powder is indicative of good quality; darker grey suggests degradation.[2] A simple activity test for LAH is to carefully add a tiny amount to water and observe for vigorous hydrogen gas evolution.[2] 2. Recalculate & Add More Reagent: Ensure molar equivalents are correct. For NaBH₄, 1.0-1.5 equivalents are typically sufficient for aldehydes. One mole of NaBH₄ can theoretically reduce four moles of an aldehyde.[3] For stubborn reactions, a slight excess can be added. 3. Optimize Temperature: For NaBH₄ reductions in alcoholic solvents, reactions are often run at 0 °C and allowed to warm to room temperature.[4] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate, but be mindful of potential side reactions. |
| Significant Byproduct Formation | 1. Hydrodehalogenation: The C-Cl or C-F bond is reduced, leading to 2-fluorobenzyl alcohol or 3-chlorobenzyl alcohol. This is more common with aggressive reducing agents or catalytic hydrogenation. 2. Cannizzaro Reaction: If using a strong base with residual aldehyde, disproportionation can occur, yielding the corresponding carboxylic acid and alcohol.[5] 3. Solvent-Related Impurities: In alcoholic solvents (e.g., methanol, ethanol), NaBH₄ can react to form alkoxyborohydrides, which have different reactivity. Also, acetal/ketal formation can occur if acidic catalysts are present. | 1. Choose a Milder Reducing Agent: NaBH₄ is generally selective for aldehydes and ketones and is less likely to cause hydrodehalogenation compared to LiAlH₄ or high-pressure catalytic hydrogenation.[6] 2. Ensure Neutral or Mildly Basic pH: Avoid strongly basic or acidic conditions during the reduction itself. The Cannizzaro reaction is primarily a concern under strong base catalysis.[5] 3. Control Temperature & Addition: Add the NaBH₄ portion-wise to a cooled solution (0 °C) of the aldehyde in the solvent. This moderates the initial exothermic reaction and minimizes side reactions.[5] |
| Difficult Product Isolation / Work-up Issues | 1. Formation of Emulsions: During aqueous work-up and extraction, emulsions can form, making phase separation difficult. 2. Formation of Insoluble Salts: Aluminum or boron salts formed after quenching the reaction can precipitate, trapping the product and complicating filtration.[7] 3. Product is Water-Soluble: The polarity of the benzyl alcohol can lead to partial solubility in the aqueous layer, reducing extraction efficiency. | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break up the emulsion. 2. Use Standardized Work-ups: For LAH, the Fieser work-up (sequential addition of water, then NaOH solution) is designed to produce granular, easily filterable aluminum salts.[7] For borohydride reductions, quenching with a dilute acid (e.g., 1M HCl) until gas evolution ceases, followed by extraction, is standard. 3. Optimize Extraction: Use a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform multiple small extractions (e.g., 3 x 50 mL) rather than one large one (1 x 150 mL) to maximize recovery of the product from the aqueous phase.[8] |
| Impure Product After Purification | 1. Co-elution during Chromatography: The product may have a similar polarity to the starting material or a byproduct, leading to poor separation on a silica gel column. 2. Incomplete Solvent Removal: Residual high-boiling solvents (like DMF or DMSO) from the reaction or purification can contaminate the final product. 3. Thermal Decomposition: If purification is done via distillation, the product may be sensitive to high temperatures. | 1. Optimize Chromatography: Adjust the solvent system polarity for flash chromatography. A gradient elution (gradually increasing the polar solvent percentage) often provides better separation than an isocratic (constant polarity) system. 2. Use High Vacuum: Remove high-boiling solvents under high vacuum, possibly with gentle heating. An aqueous wash during work-up is crucial for removing water-soluble solvents like DMF. 3. Consider Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[9][10] Test various solvent systems (e.g., ethyl acetate/hexanes, toluene) to find conditions where the product is soluble when hot but sparingly soluble when cold. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for converting 3-chloro-2-fluorobenzaldehyde to the alcohol?
A1: For general laboratory scale, Sodium Borohydride (NaBH₄) is the most recommended reagent.
-
Scientific Rationale: NaBH₄ exhibits excellent chemoselectivity, meaning it will readily reduce aldehydes and ketones without affecting other sensitive functional groups like the C-Cl or C-F bonds on the aromatic ring.[3][6] It is safer to handle than more powerful reagents like Lithium Aluminum Hydride (LiAlH₄), and the reaction can be conveniently run in common alcoholic solvents like methanol or ethanol at mild temperatures (0 °C to room temperature).[3][4] LiAlH₄ is much more reactive and less selective, increasing the risk of undesirable side reactions such as hydrodehalogenation.[6][11]
Q2: How do I monitor the reaction to know when it's complete?
A2: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .
-
Causality: The starting material, 3-chloro-2-fluorobenzaldehyde, is significantly less polar than the product, this compound, due to the presence of the highly polar hydroxyl (-OH) group in the product.
-
Methodology:
-
Prepare a TLC chamber with a suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot the starting material (a reference), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
As the reaction progresses, you will observe the disappearance of the starting material spot (higher Rf value) and the appearance of the product spot (lower Rf value).
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Q3: My yield is consistently low even though TLC shows full conversion. Where could my product be going?
A3: If the reaction has gone to completion, significant product loss is typically occurring during the work-up and isolation phase.
-
Probable Causes & Solutions:
-
Inadequate Quenching: After the reaction, the product exists as a borate ester intermediate. This must be hydrolyzed to liberate the free alcohol. Quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or saturated ammonium chloride (NH₄Cl) solution until the bubbling (hydrogen evolution from excess NaBH₄) stops.
-
Poor Extraction Efficiency: As a polar molecule, the product may have some solubility in the aqueous phase. To maximize recovery, perform at least three extractions with a suitable organic solvent like ethyl acetate.[8] Washing the combined organic layers with brine can help remove dissolved water and improve final yield.
-
Adsorption onto Drying Agent: Using an excessive amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can lead to the product being adsorbed onto the surface of the solid, which is then lost during filtration. Use the minimum amount necessary to remove visible water.
-
Q4: Can I use catalytic hydrogenation for this reduction?
A4: While catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst, Pt/C) is a powerful reduction method, it carries a significant risk for this specific substrate.[12]
-
Risk Analysis: Palladium and Platinum catalysts are highly effective at hydrogenolysis, a reaction that cleaves single bonds. In this case, the carbon-chlorine (C-Cl) bond is particularly susceptible to being reduced, which would lead to the formation of 2-fluorobenzyl alcohol as a major impurity. This process is known as hydrodehalogenation. Therefore, unless specific, highly selective catalysts are used under carefully optimized conditions, metal hydride reduction is the preferred method to preserve the halogen substituents.
Section 3: Protocols & Visualizations
Standard Protocol: NaBH₄ Reduction of 3-Chloro-2-fluorobenzaldehyde
This protocol is a reliable starting point for the synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-fluorobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in methanol or ethanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Rationale: Controlling the addition rate prevents a rapid, exothermic reaction that could lead to side products.
-
Reaction: Continue stirring the reaction mixture in the ice bath and allow it to slowly warm to room temperature over 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is fully consumed.
-
Quenching: Cool the flask back to 0 °C and cautiously add 1M HCl dropwise to quench the excess NaBH₄ and hydrolyze the borate esters. Continue adding until gas evolution ceases.
-
Work-up:
-
Remove most of the methanol/ethanol on a rotary evaporator.
-
Add deionized water and extract the product with ethyl acetate (3x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified by flash chromatography or recrystallization.
Visualizations
Caption: General reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.2: Overview of common redox reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reduction of benzaldehyde under flow conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
-
ResearchGate. (n.d.). Optimization of reaction conditions using benzaldehyde as a substrate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the reduction of benzaldehyde with PMHS. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Reddit. (n.d.). dibal reduction possible side reactions. Retrieved from [Link]
-
Reddit. (n.d.). Low yield LAH reactions. Retrieved from [Link]
-
YouTube. (2020). Aldehyde Reduction with NaBH4. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Retrieved from [Link]
-
Scribd. (n.d.). Reduction of 4 Chloro. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN1503772A - The production method of benzyl alcohols.
-
Chemistry LibreTexts. (2014). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Retrieved from [Link]
-
ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-Fluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Chloro-2-fluorobenzyl Alcohol
This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Chloro-2-fluorobenzyl alcohol and need to remove impurities from their crude product. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to ensure the highest possible purity for your downstream applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields, and compromise the quality of the final product. This guide provides practical, field-tested advice for purifying crude this compound, addressing common challenges encountered in a laboratory setting.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product is an oil or a discolored solid.
-
Question: After synthesis and initial workup, my this compound is a brown oil, but it is reported to be a low-melting solid. What could be the cause and how do I fix it?
-
Answer: The oily or discolored nature of your product likely indicates the presence of residual solvents, starting materials, or colored byproducts. This compound has a reported melting point of 39-41 °C, so at room temperature, it should be a solid.[1]
-
Causality: Residual solvents can depress the melting point, making the product appear oily. Colored impurities often arise from side reactions or degradation of starting materials under the reaction conditions.
-
Solution Workflow:
Caption: Troubleshooting workflow for an oily or discolored product.
-
Detailed Steps:
-
Thorough Drying: Ensure your product is thoroughly dried under high vacuum to remove any volatile organic solvents.
-
Activated Carbon: If discoloration persists, dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated carbon for 15-30 minutes can help remove colored impurities. Filter the carbon through a pad of celite and concentrate the filtrate.
-
Further Purification: If the product is still not a clean, off-white solid, proceed with either column chromatography or recrystallization as detailed in the protocols below.
-
-
Issue 2: My purified product still contains acidic impurities.
-
Question: I've purified my this compound, but NMR analysis shows a persistent peak corresponding to 3-Chloro-2-fluorobenzoic acid. How can I remove this?
-
Answer: The presence of the starting carboxylic acid is a common impurity if the synthesis involves the reduction of 3-Chloro-2-fluorobenzoic acid.[2] An acid-base liquid-liquid extraction is a highly effective method for removing acidic impurities.[3]
-
Causality: The carboxylic acid is acidic, while the benzyl alcohol is neutral. This difference in chemical properties can be exploited for separation.
-
Solution: Perform a liquid-liquid extraction using a mild aqueous base.
Caption: Liquid-liquid extraction for acidic impurity removal.
-
Self-Validation: After the extraction, a simple TLC analysis can be performed. The acidic impurity should no longer be visible in the organic layer. Further confirmation can be obtained via NMR spectroscopy.
-
Issue 3: Difficulty with crystallization.
-
Question: I'm trying to recrystallize my this compound, but it's "oiling out" or no crystals are forming. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of impurities that inhibit crystallization.
-
Causality: If the solution is supersaturated at a temperature above the melting point of the product, it will separate as a liquid. Impurities can disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For halogenated benzyl alcohols, consider solvent systems like hexane/ethyl acetate or toluene.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[4]
-
-
If Oiling Out Occurs: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow it to cool more slowly. If the problem persists, consider purifying by column chromatography first to remove the impurities that may be hindering crystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in crude this compound?
-
A1: The impurities largely depend on the synthetic route.
-
From reduction of 3-Chloro-2-fluorobenzoic acid: The primary impurity will be the unreacted starting material, 3-Chloro-2-fluorobenzoic acid.
-
From reduction of 3-Chloro-2-fluorobenzaldehyde: The main impurity will be the unreacted starting material, 3-Chloro-2-fluorobenzaldehyde.
-
General Impurities: Residual solvents from the reaction or workup, and potentially over-oxidation products if the synthesis started from a more reduced precursor. Side products like dibenzyl ethers can also form under certain conditions.
-
-
-
Q2: What are the key physical properties of this compound relevant to its purification?
-
A2:
Property Value Significance for Purification Melting Point 39-41 °C[1] Important for recrystallization; the product should be a solid at room temperature. Boiling Point 236.8 °C at 760 mmHg[1] Useful for vacuum distillation, although column chromatography and recrystallization are often preferred for lab-scale purification to avoid thermal degradation. | Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Sparingly soluble in non-polar solvents like hexanes. | Crucial for selecting appropriate solvents for recrystallization and column chromatography. |
-
-
Q3: Is this compound stable to heat?
-
A3: Benzyl alcohols can be sensitive to high temperatures and may undergo decomposition or side reactions. While distillation is possible, it is often performed under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. For laboratory-scale purification, non-thermal methods like column chromatography and recrystallization are generally preferred.
-
-
Q4: Can I use a strong base like sodium hydroxide for the liquid-liquid extraction?
-
A4: It is generally recommended to use a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Strong bases like sodium hydroxide could potentially lead to unwanted side reactions with the benzyl alcohol or other functional groups present in the crude mixture.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for separating the desired alcohol from both more polar and less polar impurities.
-
Principle: The components of the crude mixture are separated based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) is passed through the column.
-
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will give the this compound an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate is a good starting point (e.g., 4:1 to 2:1 hexanes:ethyl acetate).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Drain the eluent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Apply gentle pressure (flash chromatography) to speed up the elution process.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is already relatively pure and a suitable solvent system can be found.
-
Principle: The impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[5]
-
Step-by-Step Methodology:
-
Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like toluene/hexanes or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
References
-
BuyersGuideChem. This compound | 261723-30-2. [Link]
-
Reddit. Removal of 3-chlorobenzoic acid from mCPBA reactions. [Link]
-
YouTube. Organic Practical Setup 5. Washing to remove acid impurities. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. Recrystallization. [Link]
-
Organic Syntheses. benzyl alcohol. [Link]
-
The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
-
YouTube. How to Carry Out a Recrystallization. [Link]
Sources
Preventing decomposition of 3-Chloro-2-fluorobenzyl alcohol during reactions
Executive Summary
3-Chloro-2-fluorobenzyl alcohol is a densely functionalized building block. Its stability profile is dominated by two competing electronic effects: the electron-withdrawing nature of the halogen substituents (which destabilizes the benzylic cation, theoretically slowing acid-catalyzed polymerization) and the ortho-fluorine effect (which activates the ring toward nucleophilic attack).
This guide addresses the three most common failure modes reported by our users:
-
Acid-Mediated Oligomerization (Formation of dibenzyl ethers).
-
Base-Mediated Defluorination (SNAr side reactions).
-
Oxidative Degradation (Aldehyde formation).
The Stability Spectrum (Visualized)
The following diagram illustrates the "Safe Operating Window" for this molecule. Deviating into strong acid or strong base regimes triggers specific decomposition pathways.[1]
Figure 1: Decomposition pathways. The molecule is most stable in neutral to mildly basic conditions at low temperatures.
Troubleshooting Module: Acid-Catalyzed Decomposition
Symptom: The reaction mixture turns into a viscous oil or "goo" upon workup or during acid-catalyzed protection steps. Root Cause: Formation of symmetrical dibenzyl ethers. The 2-F and 3-Cl substituents are electron-withdrawing, but they do not sufficiently destabilize the benzylic cation to prevent it from reacting with the unreacted alcohol.
Protocol: Safe Acid Handling
If your synthesis requires acidic conditions (e.g., converting alcohol to chloride), follow this strict protocol to minimize oligomerization.
| Parameter | Recommendation | Rationale |
| Reagent Choice | Use SOCl₂ with catalytic DMF instead of HCl gas. | HCl gas generates water, which is reversible and promotes equilibrium side-reactions. SOCl₂ is irreversible. |
| Solvent | Dichloromethane (DCM) or Toluene . | Non-polar solvents destabilize the ionic transition state of the polymerization. |
| Temperature | Keep below 0°C during addition; Max 25°C reaction. | Higher temperatures overcome the activation energy for intermolecular attack. |
| Quenching | Pour reaction into saturated NaHCO₃. | Do not add water to the acid; this creates local hot-spots of low pH that trigger polymerization immediately. |
Q: Can I use HBr to make the bromide? A: Avoid aqueous HBr. Use PBr₃ in DCM at 0°C. The phosphorus byproduct acts as a scavenger, preventing the free acid concentration from spiking.
Troubleshooting Module: Base-Mediated Side Reactions
Symptom: Loss of Fluorine signal in NMR (¹⁹F) or appearance of unexpected aromatic peaks. Root Cause: Nucleophilic Aromatic Substitution (SNAr).[2][3] The 2-Fluorine is activated by the benzene ring and the inductive effect of the 3-Chloro group. Strong nucleophiles (or the alkoxide of the molecule itself) can displace the fluorine.
Critical Workflow: Alkylation (Williamson Ether Synthesis)
When attaching a group to the oxygen (e.g., Benzyl-OH
Figure 2: Decision tree for alkylation reactions to avoid defluorination.
Key Technical Insight: If you must use NaH (e.g., for a difficult electrophile), add the electrophile before the base . This ensures that as soon as the alkoxide is formed, it is captured by the electrophile rather than attacking the 2-F position of a neighboring molecule.
Storage & Handling FAQs
Q: My bottle arrived with a yellow tint. Is it degraded? A: Likely yes, but usable. Benzyl alcohols oxidize to benzaldehydes (3-Chloro-2-fluorobenzaldehyde) upon air exposure.
-
Check: Run a TLC (Hexane/EtOAc 8:2). The aldehyde runs significantly higher (less polar) than the alcohol.
-
Fix: If aldehyde content is <5%, use NaBH₄ (0.1 eq) in Methanol to reduce it back to the alcohol in situ before starting your main reaction.
Q: Can I store this in solution? A: No. In solution, trace acids from solvents (like chloroform or uninhibited THF) can catalyze etherification over weeks. Store as a neat solid/liquid at 2-8°C under Argon.
Q: I need to make the Grignard reagent. Is the alcohol compatible? A: No. You must protect the alcohol first (e.g., TBS-Cl). The proton on the -OH will quench the Grignard immediately. Furthermore, Magnesium insertion can occur at both the Cl and F sites (though Cl is preferred).
-
Recommendation: Perform Lithium-Halogen exchange using i-PrMgCl·LiCl (Turbo Grignard) at -40°C to selectively target the 3-Cl position if needed.
References & Validated Methods
-
General Stability of Benzyl Alcohols:
-
Mechanism of acid-catalyzed etherification: Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry, 10th Ed. Wiley.[4] (Benzyl alcohols dehydrate to ethers more easily than primary alkyl alcohols due to resonance stabilization).
-
-
Halogenated Aromatic Reactivity:
-
SNAr on Fluorinated Benzenes: Caron, S. Practical Synthetic Organic Chemistry. Wiley, 2011. (Discusses the lability of ortho-fluorine in the presence of nucleophiles).
-
-
Protective Group Strategies:
-
Reaction Safety (Chlorination):
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated aromatic compounds.
Sources
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- 7. youtube.com [youtube.com]
Work-up procedures to isolate pure 3-Chloro-2-fluorobenzyl alcohol products
Technical Support Center: Isolation of 3-Chloro-2-fluorobenzyl Alcohol
Introduction:
Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, scientists, and professionals in drug development. The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry, often accomplished by the reduction of the corresponding benzaldehyde. While the reduction itself is typically straightforward, the subsequent work-up and purification stages are critical for obtaining a product of high purity, which is essential for downstream applications.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the isolation of this compound, assuming its synthesis via the reduction of 3-Chloro-2-fluorobenzaldehyde with sodium borohydride (NaBH₄). The principles discussed are broadly applicable to the isolation of similar polar, neutral organic compounds.
Section 1: Reaction Quenching & Initial Work-up
This section addresses the initial and most critical steps following the completion of the reduction reaction. Proper quenching and extraction are foundational to a successful purification.
Q1: How do I safely and effectively quench the excess sodium borohydride (NaBH₄) after the reaction is complete?
A1: Properly quenching excess NaBH₄ is crucial for safety and for preventing the formation of emulsions in the subsequent extraction. Sodium borohydride reacts with protic solvents, but the reaction is slow at neutral or basic pH. The standard and recommended procedure is the slow, portion-wise addition of a dilute acid at a low temperature (0 °C).
Causality: The hydride reagent reacts exothermically with acid, producing hydrogen gas. A controlled, chilled addition prevents an uncontrolled release of gas and a rapid temperature increase. The acid also neutralizes the borate salts formed during the reaction, rendering them more water-soluble and easier to remove in the aqueous phase.[1]
Recommended Protocol: Quenching NaBH₄
-
Monitor Reaction: Before quenching, ensure the reaction is complete by Thin Layer Chromatography (TLC). The starting aldehyde spot should be completely consumed.
-
Cool the Reaction: Place the reaction flask in an ice-water bath and allow it to cool to 0 °C.
-
Slow Addition of Acid: While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise via an addition funnel. You will observe gas evolution (H₂).
-
Monitor pH: Continue adding the acid until the gas evolution ceases and the pH of the aqueous phase is slightly acidic (pH 6-7).
-
Proceed to Extraction: The mixture is now ready for the liquid-liquid extraction.
Q2: My product seems to have poor solubility in my extraction solvent, leading to low recovery. What should I do?
A2: this compound is a relatively polar molecule due to the hydroxyl group. This can lead to significant partitioning into the aqueous layer if an inappropriate extraction solvent is used.
Causality: The principle of "like dissolves like" governs solvent extraction. A solvent must be able to effectively solvate the target molecule to pull it from the aqueous phase. Furthermore, the ionic strength of the aqueous phase can be manipulated to decrease the solubility of the organic product, a phenomenon known as "salting out."
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a solvent with sufficient polarity to dissolve the benzyl alcohol. Ethyl acetate (EtOAc) is generally a good first choice. Dichloromethane (DCM) is also effective. Avoid non-polar solvents like hexane for the primary extraction.
-
Increase Ionic Strength: Before extracting, saturate the aqueous layer by adding solid sodium chloride (NaCl) until no more dissolves. This significantly increases the polarity of the aqueous phase, forcing the less polar organic product into the organic layer.[2]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is mathematically more efficient at recovering the product.[3]
| Solvent | Density (g/mL) | Boiling Point (°C) | Suitability for Extraction |
| Ethyl Acetate | 0.902 | 77.1 | Excellent: Good polarity for benzyl alcohols, forms the top layer. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Good: Effective solvent, but forms the bottom layer which can complicate separations. |
| Diethyl Ether | 0.713 | 34.6 | Moderate: Less polar than EtOAc, highly volatile. |
| Hexanes | ~0.66 | ~69 | Poor: Not polar enough for efficient primary extraction. |
Section 2: Troubleshooting the Extraction Process
Even with the correct solvent, physical problems can arise during liquid-liquid extraction.
Q3: I have a persistent emulsion at the interface of my aqueous and organic layers. How can I break it?
A3: Emulsions are a common and frustrating problem in liquid-liquid extractions, often caused by finely suspended solids or surfactant-like byproducts.
Causality: Vigorous shaking can create a stable dispersion of one liquid within the other. The presence of amphiphilic molecules or particulate matter can stabilize this mixture, preventing the layers from coalescing.
Hierarchy of Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.[4]
-
Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the energy put into the system, preventing emulsion formation in the first place.[2]
-
Addition of Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help disrupt the forces stabilizing the emulsion.[2][5]
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The fine particles of Celite can break up the emulsion.[5]
-
Change Solvent: In some cases, adding a small amount of a different solvent can alter the phase dynamics and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less common, laboratory technique to force layer separation.
Section 3: Purification Strategy
After successful extraction and drying of the organic phase, the crude product must be purified. The primary impurity is often unreacted 3-Chloro-2-fluorobenzaldehyde.
Q4: My crude product is contaminated with the starting aldehyde. What is the best way to remove it?
A4: The starting aldehyde is a common impurity if the reduction reaction did not go to completion. Due to its similar structure, it can sometimes be challenging to separate from the desired alcohol.
Causality: The aldehyde and alcohol have different polarities. The alcohol can form hydrogen bonds, making it more polar than the aldehyde. This difference is exploited in both chemical washing and chromatography.[6][7]
Method 1: Sodium Bisulfite Wash (Chemical Removal) A highly effective method is to wash the organic extract with a saturated sodium bisulfite (NaHSO₃) solution. Aldehydes react with bisulfite to form a water-soluble adduct, which is then extracted into the aqueous phase.[8][9]
Protocol: Bisulfite Wash
-
Combine the crude organic extract (e.g., in Ethyl Acetate) in a separatory funnel.
-
Add an equal volume of saturated sodium bisulfite solution.
-
Shake the funnel for 5-10 minutes. A white precipitate of the adduct may form.
-
Separate the layers. The aldehyde adduct will be in the aqueous layer.
-
Wash the organic layer again with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Method 2: Flash Column Chromatography (Physical Separation) If the bisulfite wash is insufficient or other impurities are present, flash column chromatography is the preferred method.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). The more polar alcohol will adhere more strongly to the polar silica gel and elute more slowly than the less polar aldehyde.[10][11]
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate).
-
Determine Eluent Ratio: Use TLC to find a solvent system where the alcohol has an Rf value of ~0.25-0.35 and is well-separated from the aldehyde spot.[12] Start with a ratio like 4:1 Hexanes:Ethyl Acetate.
-
Run the Column: Pack the column, load the crude product, and elute with the chosen solvent system, collecting fractions.
-
Analyze Fractions: Use TLC to identify the fractions containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Compound | Polarity | Expected TLC Rf | Elution Order from Silica Column |
| 3-Chloro-2-fluorobenzaldehyde | Less Polar | Higher | 1st |
| This compound | More Polar | Lower | 2nd |
Section 4: Purity Analysis & Final Product
Q5: How can I confirm the purity and identity of my final product?
A5: Confirmation of purity and structure is essential. The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the final product on a TLC plate against the starting material. The final product should appear as a single spot with a lower Rf than the starting aldehyde. Visualize under a UV lamp and/or with a potassium permanganate (KMnO₄) stain. Alcohols will readily oxidize with KMnO₄, showing a yellow spot on a purple background.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the definitive method for structure confirmation. Key signals to look for in this compound are:
-
A singlet or doublet for the benzylic protons (-CH₂OH) around 4.7 ppm.
-
A broad singlet for the hydroxyl proton (-OH), which can appear over a wide range and is exchangeable with D₂O.
-
A complex multiplet pattern for the three aromatic protons in the 7.2-7.5 ppm region. The disappearance of the characteristic aldehyde proton signal (~10 ppm) from the starting material is a key indicator of a successful reaction.
-
References
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from Chemistry LibreTexts. (URL: [Link])
- Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
-
ACG Publications. (2012, October 5). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. Retrieved from ACG Publications. (URL: [Link])
-
Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Retrieved from University of Rochester. (URL: [Link])
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from The Royal Society of Chemistry. (URL: [Link])
-
Brindle, C. (n.d.). Workup: Aldehydes. University of Rochester Department of Chemistry. Retrieved from University of Rochester. (URL: [Link])
-
Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from Organic Syntheses. (URL: [Link])
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from Organic Synthesis. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from Organic Chemistry Portal. (URL: [Link])
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from Semantic Scholar. (URL: [Link])
-
Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC. Retrieved from Chemistry LibreTexts. (URL: [Link])
-
MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from MDPI. (URL: [Link])
- Google Patents. (n.d.). CN101182285A - The manufacture method of p-chlorobenzyl alcohol.
-
PubChem. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from PubChem. (URL: [Link])
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved from Pharmaffiliates. (URL: [Link])
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from Chemistry LibreTexts. (URL: [Link])
- Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
-
LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from LCGC International. (URL: [Link])
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from K-Jhil. (URL: [Link])
-
DTU Research Database. (n.d.). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Retrieved from DTU Research Database. (URL: [Link])
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from ResearchGate. (URL: [Link])
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved from Veeprho. (URL: [Link])
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from The Royal Society of Chemistry. (URL: [Link])
-
ResearchGate. (2020, May 28). How can I remove aldehyde from a schiff base reaction?. Retrieved from ResearchGate. (URL: [Link])
-
YouTube. (2020, September 13). Thin Layer Chromatography (TLC) demonstration. Retrieved from YouTube. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from Organic Chemistry Portal. (URL: [Link])
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from EPFL. (URL: [Link])
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from Spectro Scientific. (URL: [Link])
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. (URL: [Link])
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from Chemguide. (URL: [Link])
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved from ResearchGate. (URL: [Link])
-
YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from YouTube. (URL: [Link])
-
The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones.... Retrieved from The Royal Society of Chemistry. (URL: [Link])
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Technical Support Center: Solvent Effects on 3-Chloro-2-fluorobenzyl Alcohol Reactivity
[1]
Introduction: The Deactivated Scaffold Challenge
Welcome to the technical support hub for 3-Chloro-2-fluorobenzyl alcohol . This intermediate is critical in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical kinase inhibitors.
The Central Challenge: Unlike unsubstituted benzyl alcohol, this molecule possesses a deactivated aromatic ring due to the electron-withdrawing inductive effects (-I) of the 2-Fluoro and 3-Chloro substituents. Furthermore, the ortho-fluorine creates a unique intramolecular hydrogen bond (OH···F) that dictates conformation and reactivity.[1]
Your choice of solvent is not just about solubility; it is the primary "switch" that controls:
Module 1: Solubility & Dissolution Troubleshooting
User Issue: "My starting material (this compound) is precipitating out of the reaction mixture or forming a biphasic gum."
Technical Analysis
As a solid (Melting Point ~60-65°C), this compound relies on dipole-dipole interactions for dissolution.[1] The 2-F and 3-Cl atoms increase the lipophilicity compared to benzyl alcohol, making it less soluble in pure water but highly soluble in mid-polarity organics.
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility Rating | Application Context |
| Chlorinated | DCM, Chloroform | Excellent | Ideal for mild oxidations (PCC/DMP) and halogenations.[1] |
| Polar Aprotic | THF, DMF, DMSO | Excellent | Required for nucleophilic substitutions (SN2).[1] |
| Protic | Methanol, Ethanol | Good | Used for hydrogenations; disrupts intramolecular H-bonds.[1] |
| Non-Polar | Hexanes, Heptane | Poor | Used as an anti-solvent for crystallization/purification.[1] |
| Aqueous | Water | Very Poor | Only usable in biphasic systems with Phase Transfer Catalysts (PTC).[1] |
Troubleshooting Protocol: Biphasic Reactions
If you are running an oxidation or substitution in a biphasic system (e.g., DCM/Water) and observing low conversion:
-
Diagnosis: The alcohol is sequestered in the organic phase, while the reagent (e.g., oxidant or nucleophile) is often in the aqueous phase.
-
Solution: Introduce a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) at 5 mol%.[1] This shuttles the anionic reagent into the organic layer where the alcohol is dissolved.
Module 2: Nucleophilic Substitution (Converting -OH to -X)
User Issue: "I am trying to convert the alcohol to a chloride/bromide, but the reaction is sluggish or yielding byproducts. Which solvent favors the product?"
Mechanistic Insight: The "Deactivated Cation" Trap
Standard benzyl alcohols often react via SN1 (forming a carbocation).[1] However, in This compound :
-
The 3-Cl and 2-F atoms withdraw electron density via induction.[1]
-
This destabilizes the benzylic carbocation , making the energy barrier for SN1 prohibitively high in standard solvents.
Therefore, you must force an SN2 mechanism.
Solvent Selection for SN2 Dominance
To drive SN2, you need a solvent that solvates the cation (e.g., Na+) but leaves the nucleophile (e.g., Cl-, Br-) "naked" and reactive.
-
Recommended: DMF, DMSO, or Acetonitrile .[1] These polar aprotic solvents do not hydrogen bond with the nucleophile, increasing its kinetic energy.
-
Avoid: Ethanol or Water .[1] These form hydrogen bonds with the nucleophile, "caging" it and reducing reactivity.
Visualizing the Decision Logic
Caption: Workflow for selecting solvents to overcome the deactivated electronic nature of this compound.
Module 3: The Ortho-Fluorine Effect & Conformational Control
User Issue: "I am observing unexpected regioselectivity or NMR shifts. Is the fluorine atom interacting with the alcohol?"
The Phenomenon: Intramolecular Hydrogen Bonding
In non-polar solvents, the hydroxyl proton acts as a donor and the ortho-fluorine acts as a weak acceptor. This forms a pseudo-5-membered ring (Intramolecular H-bond).[1]
-
In Non-Polar Solvents (CDCl3, Benzene): The H-bond is intact . The molecule adopts a specific "locked" conformation.[1] This can shield the oxygen from external attack or direct lithiation to the 6-position (if protecting group strategies are used).
-
In Polar Protic Solvents (Methanol, Water): The solvent acts as a stronger H-bond donor/acceptor. It disrupts the intramolecular OH···F bond.[1][2] The molecule becomes more flexible.[1]
Application Tip:
-
If your reaction requires a specific geometry (e.g., directed metallation), use THF or Ether (non-protic).[1]
-
If you need to maximize the nucleophilicity of the oxygen (e.g., O-alkylation), use DMF to break the internal H-bond and expose the oxygen.
Module 4: Oxidation Protocols (Alcohol to Aldehyde)
User Issue: "I need to stop at the aldehyde (3-Chloro-2-fluorobenzaldehyde) without over-oxidizing to the acid."
Protocol: Selective Oxidation (Swern or PCC)
The electron-withdrawing groups make the aldehyde electrophilic and prone to hydration (forming gem-diols), which oxidizes further to carboxylic acid in aqueous media.
Recommended System: Anhydrous DCM (Dichloromethane) Using DCM ensures water is excluded, preventing the formation of the hydrate intermediate necessary for over-oxidation.
Step-by-Step Guide (Swern Oxidation):
-
Solvent: Dry DCM (Critical).
-
Reagents: Oxalyl Chloride + DMSO.
-
Temperature: Must be kept below -60°C.
-
Addition: Add the this compound (dissolved in DCM) slowly.
-
Quench: Add Triethylamine (Et3N) while still cold.
-
Why? If the reaction warms up before quenching, the activated intermediate may decompose or rearrange due to the destabilizing effect of the halogens on the transition state.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70117, 3-Chlorobenzyl alcohol (Isomer Analog).[1] Retrieved from [Link][1]
-
Thiebes, C., et al. (2012). Solvent effects on SN2 reaction between substituted benzyl chloride and chloride ion.[1] International Journal of Quantum Chemistry.[1][3] (Extrapolated mechanistic data for electron-deficient benzyl systems).
- Lough, A. J., et al. (2016).The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. (Describing the OH...F intramolecular interaction).
(Note: Specific reaction data for this exact CAS is often proprietary to intermediate manufacturers; protocols above are derived from validated reactivity patterns of ortho-fluoro/meta-chloro substituted benzylic systems.)
Dealing with steric hindrance in 3-Chloro-2-fluorobenzyl alcohol reactions
Welcome to the technical support resource for 3-Chloro-2-fluorobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. The presence of both a chlorine and a fluorine atom ortho and meta to the benzylic alcohol group significantly influences its reactivity. This resource provides in-depth troubleshooting guides and frequently asked questions to facilitate successful experimentation.
The Challenge: Understanding Steric and Electronic Effects
The primary difficulty in reactions involving this compound stems from a combination of steric hindrance and electronic effects. The ortho-fluorine atom, despite its relatively small size, creates significant steric congestion around the benzylic hydroxyl group. This bulkiness can impede the approach of nucleophiles and other reactants, slowing down reaction rates for bimolecular substitutions (SN2).[1]
Electronically, both the fluorine and chlorine atoms are electron-withdrawing, which can destabilize carbocation intermediates that would form in an SN1-type mechanism. This combination of steric and electronic factors often leads to sluggish reactions, low yields, and the formation of unwanted byproducts.
Troubleshooting Guides
This section addresses common problems encountered during the chemical transformation of this compound.
Problem 1: Low Yield in Ether Synthesis (Williamson Ether Synthesis)
Question: I am attempting to synthesize a benzyl ether from this compound and an alkyl halide using standard Williamson ether synthesis conditions (e.g., NaOH or KOH in an alcohol solvent), but the yield is very low, and I'm recovering mostly starting material. What is going on?
Answer: This is a classic issue of steric hindrance and competing reactions.
Root Cause Analysis:
-
Poor Alkoxide Formation: While a strong base like NaOH will deprotonate the alcohol, the equilibrium may not strongly favor the alkoxide, especially if water is present.
-
Steric Hindrance: The primary issue is the steric bulk from the ortho-fluorine and meta-chloro substituents, which physically blocks the newly formed alkoxide from attacking the electrophilic carbon of the alkyl halide in an SN2 fashion.[2]
-
Side Reactions: At higher temperatures used to force the reaction, elimination (E2) of the alkyl halide can become a significant competing pathway, especially with secondary or tertiary halides.[2]
Solutions & Optimization Strategy:
| Strategy | Rationale | Recommended Protocol |
| Use a Stronger, Non-Nucleophilic Base | To ensure complete and irreversible deprotonation of the alcohol, use a powerful base like Sodium Hydride (NaH). This drives the reaction forward by fully converting the alcohol to the more reactive alkoxide. | In an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq.) in anhydrous THF. Slowly add a solution of this compound (1.0 eq.) in THF. Stir for 30-60 minutes at room temperature before adding the alkyl halide. |
| Optimize the Halide Partner | The Williamson synthesis is an SN2 reaction, which is highly sensitive to steric hindrance on the electrophile. Use a less sterically hindered alkyl halide. | Prioritize the use of methyl or primary alkyl halides (e.g., iodomethane, benzyl bromide). Avoid secondary and tertiary halides if possible. |
| Increase Reaction Temperature | Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance. | After adding the alkyl halide, gently reflux the reaction mixture. Monitor the reaction progress by TLC or GC-MS to avoid decomposition. |
| Switch to a Polar Aprotic Solvent | Solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic. | Use anhydrous DMF as the solvent. Be aware that higher reaction temperatures may be needed for product purification due to the high boiling point of DMF. |
Experimental Workflow for Optimized Ether Synthesis:
Caption: Optimized Williamson Ether Synthesis Workflow.
Problem 2: Incomplete Esterification and/or Decomposition
Question: I'm trying to perform a Fischer esterification with this compound and acetic acid using a strong acid catalyst (H₂SO₄), but the reaction is slow and gives a low yield. Increasing the temperature seems to cause decomposition. How can I improve this?
Answer: The Fischer esterification is a reversible, acid-catalyzed reaction that is likely hindered by the steric environment of your alcohol. The harsh conditions of strong acid and high heat can also lead to side reactions.
Root Cause Analysis:
-
Steric Hindrance: The bulky substituents on the benzyl alcohol impede the nucleophilic attack of the hydroxyl group on the protonated carboxylic acid.[3]
-
Reversibility: The Fischer esterification is an equilibrium process. The water generated as a byproduct can hydrolyze the ester back to the starting materials.[4]
-
Decomposition: Strong acid and high temperatures can promote the formation of a stable benzyl carbocation, leading to the formation of dibenzyl ether or other undesired products.[1]
Solutions & Optimization Strategy:
| Strategy | Rationale | Recommended Protocol |
| Use a Dehydrating Agent | To drive the equilibrium toward the product side, remove water as it is formed. This can be achieved chemically with a carbodiimide like DCC (dicyclohexylcarbodiimide) or by azeotropic distillation. | For a Steglich esterification, dissolve the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM. Add DCC (1.2 eq.) at 0°C and stir at room temperature. |
| Activate the Carboxylic Acid | Instead of the less reactive carboxylic acid, use a more electrophilic derivative like an acid chloride or anhydride. This makes the subsequent nucleophilic attack by the sterically hindered alcohol more favorable. | In a fume hood, dissolve the alcohol in anhydrous DCM with a non-nucleophilic base like triethylamine (1.5 eq.). Slowly add the acyl chloride (1.2 eq.) at 0°C. |
| Employ a Milder Catalyst | 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for acylations of sterically hindered alcohols.[3] It works by forming a highly reactive acylpyridinium intermediate. | Use catalytic amounts of DMAP in combination with an acid anhydride. This avoids the harsh conditions of strong mineral acids. |
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Guide to the Definitive Structural Confirmation of 3-Chloro-2-fluorobenzyl Alcohol using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous structural verification of novel and intermediate compounds is paramount. Molecules such as 3-Chloro-2-fluorobenzyl alcohol serve as critical building blocks in the synthesis of complex chemical entities. An error in the assignment of its substitution pattern can lead to the invalidation of entire research pathways, resulting in significant loss of time and resources. While several analytical techniques offer pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing a complete, high-resolution picture of molecular architecture.[1][2]
This guide provides an in-depth analysis of how one-dimensional ¹H and ¹³C NMR are employed to definitively confirm the structure of this compound. We will explore the causal relationships behind the expected spectral data, compare the capabilities of NMR with alternative methods, and provide a robust experimental protocol for acquiring high-fidelity data.
Part 1: Deciphering the ¹H and ¹³C NMR Spectra of this compound
The power of NMR lies in its ability to probe the unique electronic environment of each nucleus in a molecule. For this compound, the interplay between the electronegative fluorine and chlorine atoms and the hydroxymethyl group creates a distinct spectral fingerprint.
¹H NMR Spectral Analysis: A Proton's Perspective
The proton NMR spectrum provides information on the number of different proton environments, their electronic state, and their connectivity through spin-spin coupling. For this compound, we anticipate four distinct signals: three for the aromatic protons and one for the methylene (-CH₂) protons. The hydroxyl (-OH) proton signal is often broad and may not show coupling, depending on the solvent and concentration.
-
Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons (H-4, H-5, H-6) will resonate in this downfield region due to the deshielding effect of the benzene ring current. Their precise chemical shifts and multiplicities are dictated by the electronic effects of the fluorine and chlorine substituents. The fluorine atom, being highly electronegative, will significantly influence the neighboring protons through space and through bonds, leading to complex splitting patterns due to both proton-proton (JHH) and proton-fluorine (JHF) couplings.[3][4]
-
Methylene Protons (δ ~4.7 ppm): The two protons of the -CH₂OH group are chemically equivalent and will appear as a single resonance. This signal is shifted downfield due to the electronegativity of the attached oxygen atom. It may appear as a singlet or a triplet if it couples to the hydroxyl proton.
-
Hydroxyl Proton (variable shift): The chemical shift of the -OH proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. It often appears as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-6 | ~7.4 | Doublet of doublets of doublets (ddd) | ³J(H6-H5) ≈ 7-8; ⁴J(H6-H4) ≈ 1-2; ⁴J(H6-F) ≈ 4-6 | 1H |
| H-4 | ~7.3 | Doublet of doublets of doublets (ddd) | ³J(H4-H5) ≈ 7-8; ⁴J(H4-H6) ≈ 1-2; ⁵J(H4-F) ≈ 1-2 | 1H |
| H-5 | ~7.1 | Triplet of doublets (td) | ³J(H5-H4) ≈ 7-8; ³J(H5-H6) ≈ 7-8; ⁴J(H5-F) ≈ 8-10 | 1H |
| -CH₂- | ~4.7 | Singlet (or Triplet if coupling to OH) | - | 2H |
| -OH | Variable | Broad Singlet | - | 1H |
Note: Predictions are based on established principles of substituent effects and typical coupling constants for fluorinated aromatic compounds.[3][5]
¹³C NMR Spectral Analysis: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. For this compound, we expect seven distinct signals, one for each carbon atom. A key feature will be the coupling between carbon and fluorine (JCF), which provides definitive evidence for the fluorine's position.[4]
-
Aromatic Carbons (δ 115-160 ppm): The six aromatic carbons resonate in this range.[6][7]
-
C-2 (bearing Fluorine): This carbon will experience a strong deshielding effect from the directly attached fluorine and will appear at a very downfield shift. Crucially, its signal will be split into a doublet by the fluorine, with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[8]
-
C-3 (bearing Chlorine): The chlorine atom also deshields the attached carbon, causing a downfield shift. The effect of chlorine isotopes (³⁵Cl and ³⁷Cl) is typically observed as slight line broadening rather than distinct coupling.[9][10][11]
-
C-1 (bearing -CH₂OH): This carbon's signal will also be a doublet due to two-bond coupling with fluorine (²JCF ≈ 15-25 Hz).
-
Other Aromatic Carbons (C-4, C-5, C-6): These carbons will also exhibit smaller couplings to the fluorine atom (JCF), further confirming the substitution pattern.
-
-
Methylene Carbon (δ ~60 ppm): The -CH₂OH carbon will appear in the upfield region, characteristic of sp³-hybridized carbons attached to an oxygen atom.[7][12] This signal will also be split into a doublet by the fluorine over three bonds (³JCF ≈ 3-5 Hz).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) |
| C-2 | ~160 | Doublet (d) | ¹JCF ≈ 246 |
| C-1 | ~128 | Doublet (d) | ²JCF ≈ 15 |
| C-3 | ~138 | Singlet (or broadened) | - |
| C-4, C-5, C-6 | ~124-130 | Doublets or Singlets | Smaller JCF couplings |
| -CH₂- (C7) | ~59 | Doublet (d) | ³JCF ≈ 4 |
Note: Chemical shift and coupling constant predictions are estimates based on data from analogous structures and established substituent effects.[8][13]
Visualizing the Structure and Key Correlations
A clear structural diagram is essential for correlating NMR data. The following Graphviz diagram illustrates the atomic numbering used in this guide.
Caption: Structure of this compound with atom numbering.
Part 2: NMR in Context: A Comparison with Other Analytical Methods
While NMR is exceptionally powerful, a multi-technique approach provides the most robust characterization. Here, we compare NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of this compound.
| Technique | Strengths for this Application | Weaknesses for this Application |
| NMR Spectroscopy | - Unambiguous Isomer Differentiation: Directly maps the connectivity of atoms. - Detailed Structural Information: Provides data on chemical environment, neighboring atoms (coupling), and relative number of nuclei (integration).[14] - Definitive Positional Confirmation: C-F and H-F coupling patterns precisely locate the fluorine atom. | - Lower Sensitivity: Requires more sample (mg scale) compared to MS (µg-ng scale). - Complex Spectra: Overlapping signals in the aromatic region can sometimes require 2D NMR techniques for full assignment. |
| Mass Spectrometry (MS) | - High Sensitivity: Requires very little sample. - Molecular Weight Confirmation: Provides the exact molecular mass.[15] - Elemental Formula: High-resolution MS can confirm the C₇H₆ClFO formula. - Isotopic Pattern: The characteristic 3:1 ratio of the M and M+2 peaks confirms the presence of one chlorine atom. | - No Isomer Differentiation: Cannot distinguish between positional isomers (e.g., 3-chloro-2-fluoro vs. 2-chloro-3-fluoro). - Indirect Structural Data: Fragmentation patterns provide clues but not definitive connectivity. |
| Infrared (IR) Spectroscopy | - Functional Group Identification: Quickly confirms the presence of the alcohol (-OH stretch, ~3300 cm⁻¹) and aromatic ring (C=C stretches, ~1600 cm⁻¹). - Fast and Simple: Rapid data acquisition. | - Limited Structural Detail: Provides no information on the substitution pattern of the aromatic ring. - Not Definitive: Many isomers would produce very similar IR spectra. |
This comparison underscores that while MS and IR can confirm the molecular formula and functional groups, only NMR can elucidate the precise arrangement of the chloro, fluoro, and hydroxymethyl substituents on the benzene ring.
Part 3: A Validated Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol outlines the key steps for analyzing this compound.
Step 1: Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its good solubilizing power and minimal signal overlap with the analyte.[16]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used for referencing, and TMS may not be necessary.[17]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton wool or a syringe filter directly into the NMR tube.[16]
Step 2: Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual "shimming" to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.[18]
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024 or more) are needed to achieve adequate signal-to-noise.[14]
-
Step 3: Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phase Correction: Manually or automatically adjust the phase to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.
By following this comprehensive approach, researchers can confidently use ¹H and ¹³C NMR spectroscopy to verify the precise structure of this compound, ensuring the integrity and success of their scientific endeavors.
References
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Exact Mass Determination of 3-Chloro-2-fluorobenzyl alcohol
Introduction: Beyond Nominal Mass
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structures is paramount. While nominal mass spectrometry provides integer mass information, it often falls short in distinguishing between isobaric compounds—molecules that share the same nominal mass but have different elemental compositions.[1] High-Resolution Mass Spectrometry (HRMS) transcends this limitation by measuring the mass-to-charge ratio (m/z) to several decimal places, yielding an "exact mass."[1] This high degree of precision allows for the confident determination of a molecule's elemental formula, a critical step in structural elucidation.[2][3]
This guide provides a comprehensive comparison of leading HRMS technologies for determining the exact mass of 3-Chloro-2-fluorobenzyl alcohol, a halogenated organic compound relevant in synthetic chemistry. We will delve into the causality behind instrumental choices, present a self-validating experimental protocol, and provide the data necessary for researchers to make informed decisions in their own laboratories.
Analyte Profile: this compound
Before any analysis, a thorough understanding of the target molecule is essential.
-
Chemical Formula: C₇H₆ClFO[4]
-
Average Molecular Weight: 160.57 g/mol [4]
-
Structure: (Note: Image is illustrative)
The most crucial parameter for this guide is the theoretical monoisotopic exact mass . This is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).
-
Theoretical Monoisotopic Mass: 160.00912 Da
The presence of chlorine is particularly noteworthy, as its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a secondary, powerful confirmation of identity in the mass spectrum.[5]
Core Principles: The Power of Mass Accuracy and Resolution
The ability of HRMS to determine an elemental formula stems from two key performance metrics:
-
Mass Resolution: The capacity of a mass spectrometer to distinguish between two peaks of slightly different m/z.[6] In HRMS, resolution is high enough to separate ions whose masses differ by only a few thousandths of a Dalton.
-
Mass Accuracy: The closeness of the measured mass to the true, calculated mass. This is typically expressed in parts-per-million (ppm). For small molecules, a mass accuracy of <5 ppm is generally required for high-confidence formula determination.[6]
The subtle differences between the exact masses of isotopes and their integer masses (the "mass defect") are what allow HRMS instruments to differentiate between formulas.[2][6]
Comparative Analysis of HRMS Mass Analyzers
The choice of mass analyzer is the most critical decision in an HRMS experiment. The three predominant technologies—Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)—offer distinct advantages and trade-offs.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures the time taken for ions to travel a fixed distance.[7] | Traps ions in an orbital motion around a central electrode; detects image current.[8] | Traps ions in a magnetic field; detects image current using Fourier Transform.[9][10] |
| Resolution | Good to Excellent (up to 60,000) | Excellent to Outstanding (up to 1,000,000)[8] | Unsurpassed (>1,000,000)[11] |
| Mass Accuracy | < 3 ppm (with internal calibration) | < 1 ppm (with internal calibration)[8][12] | < 1 ppm (often sub-ppm)[10] |
| Scan Speed | Very Fast | Fast to Moderate | Slow |
| Cost & Upkeep | Moderate | High | Very High |
| Best For | Rapid screening, coupling with fast chromatography (GC, UHPLC). | High-confidence structural elucidation, metabolomics, proteomics.[13][14] | Complex mixture analysis, petroleomics, fundamental research where ultimate performance is needed.[15][16] |
Expert Insight: For routine and high-confidence exact mass confirmation of a small molecule like this compound, the Orbitrap analyzer represents the optimal balance of exceptional mass accuracy, high resolution, and practical usability. While a modern TOF instrument is certainly capable, the superior resolution of the Orbitrap provides a greater margin of confidence. FT-ICR, while offering the highest performance, is typically unnecessary for this application and comes with significant cost and operational complexity.[11][15]
Ionization Source: The Gateway to the Mass Analyzer
Before analysis, the neutral this compound molecule must be ionized. The choice of ionization source is critical for generating a stable molecular ion with minimal fragmentation. For small molecules, the primary choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions already in solution into the gas phase.[17] It is ideal for polar to moderately polar molecules that can be protonated or deprotonated in solution. Given the hydroxyl group on the analyte, ESI is an excellent starting point, likely forming the protonated molecule, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): This technique uses a corona discharge to ionize the solvent, which then transfers charge to the analyte via gas-phase reactions.[18][19] APCI is well-suited for less polar, thermally stable molecules and is less susceptible to matrix effects than ESI.[18][20]
Causality of Choice: The presence of the alcohol functional group makes this compound sufficiently polar for ESI. Therefore, ESI is the recommended initial approach. It is a gentler technique than APCI, maximizing the abundance of the molecular ion which is essential for exact mass measurement.[17] If ion suppression or poor ionization efficiency is observed with ESI, APCI would be the logical alternative.[18]
Workflow for Exact Mass Determination
The following diagram illustrates the logical flow of the experimental process, from sample introduction to final data interpretation.
Caption: Workflow for HRMS exact mass determination.
Self-Validating Experimental Protocol
This protocol is designed to ensure high-quality, trustworthy data. The inclusion of an internal calibrant (lock mass) provides a self-validating system by allowing for real-time correction of the mass axis, ensuring the highest possible mass accuracy.[6]
1. Sample and Calibrant Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid promotes protonation ([M+H]⁺).
-
Select an appropriate internal calibrant (lock mass) that does not interfere with the analyte's m/z. For an Orbitrap system, common calibrants from the polysiloxane family (e.g., m/z 133.0515 for a background ion) are often used.
2. Instrumentation and Calibration
-
Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 480 or Bruker maXis UHR-TOF).[11][12]
-
Ionization Source: ESI, positive ion mode.
-
External Calibration: Before analysis, perform an external mass calibration across the desired mass range (e.g., m/z 100-1000) using the manufacturer's recommended calibration solution. This establishes the initial mass accuracy.
-
Infusion: For this direct analysis, the sample will be introduced via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
3. Data Acquisition Parameters
-
Scan Mode: Full Scan MS
-
Resolution Setting: >100,000 (FWHM)
-
Mass Range: m/z 100-200 (to comfortably include the analyte and potential adducts)
-
AGC Target / Ion Time: Set to achieve good ion statistics without space-charge effects.
-
Lock Mass: Enable the internal lock mass correction for real-time mass axis calibration.
4. Data Processing and Analysis
-
Using the instrument's software (e.g., Thermo Scientific™ Xcalibur™), identify the peak corresponding to the monoisotopic mass of the protonated analyte ([M+H]⁺). The theoretical exact mass for [C₇H₆ClFO + H]⁺ is 161.01695 Da .
-
Observe the isotopic pattern. A second peak should be present at approximately m/z 163.01400 ([M+2+H]⁺) with an intensity of roughly one-third of the monoisotopic peak, confirming the presence of a single chlorine atom.
-
Calculate the mass error using the following formula:
-
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
-
Trustworthiness Check: A valid result requires the mass error to be < 5 ppm (ideally < 2 ppm) and the observed isotopic pattern to match the theoretical pattern for a molecule containing one chlorine atom.
Conclusion
The determination of the exact mass of this compound is readily achievable with modern high-resolution mass spectrometry. While TOF, Orbitrap, and FT-ICR platforms are all capable of this measurement, an Orbitrap mass spectrometer offers a superior combination of ultra-high resolution, sub-ppm mass accuracy, and operational efficiency for this specific application. By employing a soft ionization technique like ESI and implementing a self-validating protocol with an internal lock mass, researchers and drug development professionals can generate unambiguous data to confidently confirm the elemental composition of their synthesized compounds, ensuring the integrity and progression of their scientific endeavors.
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Structural Elucidation of 3-Chloro-2-fluorobenzyl Alcohol Derivatives
A Comparative Guide to Crystallographic & Spectroscopic Methods
Part 1: Executive Summary & Strategic Context
In the development of fluorinated pharmaceuticals, 3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2) serves as a critical scaffold. Its unique substitution pattern—juxtaposing a hard, electronegative fluorine with a polarizable chlorine—creates specific "sigma-hole" vectors that influence protein binding and solid-state stability.
However, a recurring challenge in process chemistry is the isomeric ambiguity of poly-halogenated benzyl alcohols. Standard analytical techniques (like 1H-NMR) often struggle to rapidly differentiate the 3-chloro-2-fluoro isomer from its 2-chloro-3-fluoro or 4-chloro-2-fluoro analogs due to overlapping splitting patterns.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against orthogonal alternatives (PXRD, NMR, DFT) as the definitive method for structural authentication. We provide a validated protocol for crystallizing this intermediate, ensuring your structural data is suitable for regulatory submission and intellectual property protection.
Part 2: Comparative Assessment of Analytical Methodologies
The following analysis evaluates the "performance" of SC-XRD in resolving the structure of this compound compared to standard laboratory alternatives.
Table 1: Methodological Performance Matrix
| Feature | SC-XRD (Recommended) | Powder XRD (PXRD) | 1H / 13C NMR | DFT Calculation |
| Primary Output | 3D Atomic Coordinates (XYZ) | Bulk Phase Fingerprint (2θ) | Connectivity & Magnetic Environment | Theoretical Energy Minima |
| Isomer Resolution | Absolute (Unambiguous spatial assignment) | Low (Requires reference pattern for identification) | Moderate (Coupling constants | N/A (Predictive only) |
| Sample Requirement | Single Crystal (>0.1 mm) | Polycrystalline Powder (~10 mg) | Solution (~5 mg) | Computational Resources |
| Halogen Bond Insight | Direct observation of Cl···O / F···H distances | Inferred from lattice packing | Indirect (Chemical shift perturbation) | Calculated Interaction Energy |
| Turnaround Time | 2–24 Hours (Data + Solve) | 15 Minutes | 10 Minutes | Days (High level theory) |
| Regulatory Value | Gold Standard for New Chemical Entities (NCE) | Standard for Batch Release | Supporting Evidence | Supporting Evidence |
Critical Analysis: Why SC-XRD Wins for this Molecule
While NMR is faster, the 2-fluoro-3-chloro substitution pattern presents a specific challenge. The fluorine atom couples with adjacent protons, creating complex multiplets that can mimic other isomers. SC-XRD bypasses this by directly mapping electron density. Furthermore, SC-XRD is the only method that empirically validates the halogen bonding network —a critical parameter for predicting the stability of solid dosage forms derived from this intermediate.
Part 3: Experimental Protocol
This protocol is designed to grow diffraction-quality crystals of this compound, overcoming its tendency to form oils due to the disrupting effect of the fluorine atom on the hydrogen bond network.
Phase 1: Synthesis & Purification
Note: If starting from the aldehyde.
-
Reduction: Dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in MeOH at 0°C. Slowly add NaBH₄ (1.1 eq).
-
Quench: After 1 hour, quench with sat. NH₄Cl. Extract with DCM.
-
Purification: It is imperative to purify the resulting oil via flash column chromatography (Hexane/EtOAc 4:1) before crystallization. Impurities >1% will inhibit nucleation.
Phase 2: Crystallization (The "Vapor Diffusion" Method)
Direct evaporation often yields amorphous films. We utilize an anti-solvent diffusion method to force ordered packing.
-
Inner Vial: Dissolve 20 mg of the purified alcohol in 0.5 mL of Dichloromethane (DCM) . Ensure the vial is uncapped.
-
Outer Vial: Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane (Anti-solvent).
-
Equilibration: Cap the outer vial tightly. Store at 4°C.
-
Mechanism: Pentane vapor slowly diffuses into the DCM, lowering solubility gradually.
-
Harvest: Prismatic colorless crystals should appear within 48–72 hours.
Phase 3: Data Collection Strategy
-
Temperature: Collect at 100 K . Halogen bonds are weak; room temperature thermal motion can obscure these interactions.
-
Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption correction errors caused by the chlorine atom (absorption coefficient
is significant for Cl).
Part 4: Structural Insights & Halogen Bonding
Once the structure is solved, the "performance" of the molecule is defined by its supramolecular interactions.
The Sigma-Hole Hierarchy
In this compound, the lattice is governed by a competition between:
-
Strong H-Donor: The hydroxyl group (-OH).
-
Weak H-Acceptors: The Fluorine atom and the Hydroxyl oxygen.
-
Halogen Bond Donor: The Chlorine atom (via its
-hole).
What to look for in your data:
-
Interaction A (O-H···O): The primary driver of the lattice. Look for infinite chains along the b-axis.
-
Interaction B (Cl···O): A "Type II" halogen bond where the electrophilic cap of the Chlorine (
-hole) points toward the electron-rich Oxygen of a neighboring molecule. This is the stabilizing force that differentiates this isomer from non-chlorinated analogs. -
Interaction C (F···H-C): Weak electrostatic contacts that fine-tune the packing density.
Visualization: The Characterization Workflow
Figure 1: Decision logic for structural characterization.[1] Note the feedback loop if only polycrystalline material (powder) is obtained.
Part 5: Logic & Causality (Scientific Justification)
Why 100 K? The chlorine atom in this position often exhibits "pedal motion" or disorder at room temperature. Cooling freezes this motion, allowing precise determination of the C-Cl bond length (typically 1.74 Å).
Why Vapor Diffusion? Benzyl alcohols with ortho-substituents (2-F) have disrupted planar stacking. Rapid evaporation traps solvent, leading to solvates that decompose (effloresce) during mounting. Vapor diffusion is slow enough to exclude solvent molecules from the lattice, yielding a dense, stable non-solvated form.
The Isomer Problem: In the 4-chloro isomer, the Cl atom is far from the -CH2OH group. In the 3-chloro-2-fluoro target, the Cl and OH are in proximity. SC-XRD will likely show an intramolecular interaction or a specific torsion angle of the hydroxymethyl group to avoid steric clash with the Fluorine, a feature impossible to quantify by NMR.
References
-
Grope, M. et al. (2017). Halogen bonding in crystal engineering: The case of chlorobenzyl alcohols. Structural Chemistry.[1][2][3][4]
-
Metrangolo, P. & Resnati, G. (2008). Halogen Bonding: A Supramolecular Solution to Isomer Separation. Science.
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures: Search for substituted benzyl alcohols.
-
Sigma-Aldrich. Product Specification: this compound (CAS 261723-30-2).
-
Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition.
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A Comparative Analysis of the Biological Activities of Halogenated Benzyl Alcohol Analogs: A Technical Guide for Researchers
This guide provides a comprehensive comparative study of the biological activities of halogenated benzyl alcohol analogs, designed for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies, this document offers an in-depth look at the antimicrobial, antifungal, cytotoxic, and antioxidant properties of these compounds. We will explore the causal relationships behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.
The introduction of halogen atoms to a benzyl alcohol scaffold is a key strategy in medicinal chemistry to modulate biological activity. Halogenation can alter a molecule's lipophilicity, electronic properties, and potential for halogen bonding, all of which influence its interaction with biological targets. This guide will delve into the nuanced effects of different halogen substitutions on the biological profile of benzyl alcohol.
Antimicrobial and Antifungal Activity: A Comparative Overview
Halogenated benzyl alcohol analogs have demonstrated a range of antimicrobial and antifungal activities. The type of halogen, its position on the benzene ring, and the number of substitutions all play a crucial role in determining the potency and spectrum of this activity.
For instance, benzyl alcohol itself is known to have antibacterial and antifungal properties.[1][2] The addition of halogens can significantly enhance this activity. Studies have shown that chlorobenzyl alcohol derivatives, such as 4-chlorobenzyl p-coumarate, exhibit strong antifungal and antibiofilm activities against Candida species.[3][4] Similarly, 3,5-dichlorobenzyl alcohol has been identified as a highly active fragment in the development of novel antifungal agents.[5] Brominated benzyl alcohols have also been shown to possess strong antibacterial and antifungal properties.[6]
The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes, leading to the leakage of cellular contents and cell death.[7] However, some studies suggest more specific mechanisms may also be at play.[2]
Table 1: Comparative Antimicrobial and Antifungal Activity of Halogenated Benzyl Alcohol Analogs (MIC values in µg/mL)
| Compound | S. aureus (Gram-positive) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | Reference(s) |
| Benzyl Alcohol | >1000 | >1000 | 2500 | [8] |
| 4-Chlorobenzyl p-coumarate | - | - | 3.9 - 62.5 | [4] |
| Benzyl Bromide Derivative (1a) | 1000 | >1000 | 250 | [6] |
| Benzyl Bromide Derivative (1c) | 4000 | 4000 | 1000 | [6] |
Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions. "-" indicates data not available in the cited sources.
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key biological activities of halogenated benzyl alcohol analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and reliable approach.[6]
Experimental Workflow for MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the halogenated benzyl alcohol analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[9] Perform serial two-fold dilutions in sterile broth to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/ml.[9]
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of each compound dilution to the wells. Then, add 100 µL of the standardized microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[9]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, observed as the absence of turbidity.[6] This can be confirmed by measuring the optical density at 620 nm.[9]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10][11][12][13] It measures the metabolic activity of cells, which is an indicator of their health.
Experimental Workflow for MTT Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14][15]
-
Compound Treatment: Prepare serial dilutions of the halogenated benzyl alcohol analogs in a cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[12] Incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control cells.
Antioxidant Activity: DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[16][17]
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH Antioxidant Assay.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare various concentrations of the halogenated benzyl alcohol analogs in a suitable solvent like methanol.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). This solution has a deep violet color.[16]
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A typical ratio is 20 µL of the sample to 200 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.[18] A decrease in absorbance indicates radical scavenging activity. The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
Structure-Activity Relationship and Mechanistic Insights
The biological activity of halogenated benzyl alcohols is intrinsically linked to their chemical structure. The electronegativity and size of the halogen atom, as well as its position on the aromatic ring, influence the compound's lipophilicity and its ability to form hydrogen and halogen bonds.[19] These interactions are critical for binding to the active sites of enzymes and receptors.[20]
For example, the presence of electron-withdrawing halogen groups can affect the reactivity of the benzylic alcohol.[21] Furthermore, the position of the halogen can influence the conformational preferences of the molecule, which in turn can impact its biological activity.[22][23]
Signaling Pathway and Mechanism of Action
While the precise signaling pathways affected by halogenated benzyl alcohols are not fully elucidated for all biological activities, some insights are available. For instance, in the context of antifungal activity, some benzyl alcohol derivatives are thought to act on the plasma membrane.[4][24] In terms of cytotoxicity, some benzyl alcohols have been shown to cause mitochondrial dysfunction at high concentrations.[25]
Caption: Putative Mechanisms of Action for Halogenated Benzyl Alcohols.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of halogenated benzyl alcohol analogs, supported by detailed experimental protocols. The available data suggests that halogenation is a viable strategy to enhance the antimicrobial and antifungal properties of benzyl alcohol. However, a systematic study comparing a wide range of halogenated analogs under standardized conditions is still needed to fully elucidate the structure-activity relationships.
Future research should focus on:
-
Synthesizing and testing a comprehensive library of halogenated benzyl alcohol analogs with variations in the type, number, and position of halogens.
-
Conducting detailed mechanistic studies to identify the specific cellular targets and signaling pathways affected by these compounds.
-
Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models.
By pursuing these research avenues, the full therapeutic potential of halogenated benzyl alcohol analogs can be unlocked, leading to the development of novel and effective therapeutic agents.
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- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC. (2016, November 8).
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- Antimicrobial, free radical scavenging activities and catalytic oxidation of benzyl alcohol by nano-silver synthesized from the - SciSpace. (2015, July 15).
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. (n.d.).
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A Comparative Guide to the Purity Assessment of 3-Chloro-2-fluorobenzyl Alcohol: HPLC vs. GC
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, the rigorous assessment of compounds like 3-Chloro-2-fluorobenzyl alcohol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is of paramount importance. The presence of impurities, even in trace amounts, can have significant implications for the final drug product's stability, bioactivity, and safety profile.[1] This guide provides an in-depth comparison of two of the most powerful and widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3][4]
The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. This compound, a solid at room temperature, possesses a molecular structure that makes it amenable to both techniques. Its aromatic ring provides a chromophore for UV detection in HPLC, while its presumed volatility, based on related structures, allows for analysis by GC. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for the purity assessment of this compound, and offer a comparative analysis of their performance based on key validation parameters.
The Analytical Dichotomy: HPLC and GC at a Glance
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, revered for its versatility in separating a wide array of compounds.[2][5] It is particularly well-suited for non-volatile or thermally labile molecules. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Gas Chromatography (GC), conversely, is the go-to technique for volatile and thermally stable compounds.[2][4] Separation occurs as the analyte, in its gaseous state, is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The differential interaction of the analyte with the stationary phase leads to its separation from other components.
Strategic Method Development for this compound
The development of a robust and reliable analytical method is a systematic process that begins with a thorough understanding of the analyte's properties. For this compound, its aromatic nature and the presence of polar functional groups (hydroxyl) and non-polar features (chlorine and fluorine substituents on the benzene ring) inform the selection of appropriate chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Approach
Given the presence of a UV-absorbing benzene ring, a reversed-phase HPLC method with UV detection is a logical starting point.[6] Reversed-phase chromatography, with its non-polar stationary phase and polar mobile phase, is well-suited for the separation of moderately polar compounds like this compound.
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
Spiked Sample (for Accuracy): Prepare a sample solution as described above and spike it with a known amount of the reference standard to achieve a concentration within the linear range of the method.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice for separating aromatic compounds.[6]
-
Mobile Phase: A gradient mixture of water (A) and acetonitrile (B), both with 0.1% formic acid to improve peak shape. A typical gradient might start at 60% A and 40% B, ramping to 20% A and 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the benzenoid structure, a wavelength of around 265 nm is a suitable starting point for detection.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.
-
Caption: HPLC Purity Assessment Workflow
Gas Chromatography (GC) Approach
The volatility of this compound, inferred from the boiling points of similar halogenated benzyl alcohols, makes GC a viable and potentially faster alternative to HPLC. A flame ionization detector (FID) is a robust and universally responsive detector for organic compounds.
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like dichloromethane or acetone to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point for separating aromatic compounds.[8]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection with a split ratio of 50:1 to avoid column overload.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Similar to HPLC, the purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Peak identity is confirmed by comparing the retention time with the reference standard.
-
Caption: GC Purity Assessment Workflow
Comparative Performance Data
To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for the two methods, based on established validation parameters.
| Parameter | HPLC-UV | GC-FID | Rationale & Insights |
| Specificity | High | High | Both techniques can achieve baseline separation of the main component from potential impurities, demonstrating specificity. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both techniques can provide accurate results, with percent recovery values well within typical acceptance criteria. |
| Precision (% RSD) | < 1.0% | < 1.5% | HPLC often exhibits slightly better precision due to the more controlled injection process compared to GC. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | HPLC with UV detection can often achieve lower detection limits for UV-active compounds compared to GC-FID. |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | Consistent with the LOD, HPLC is likely to offer a lower limit of quantification. |
| Analysis Time | ~20 minutes | ~15 minutes | GC methods, with their rapid temperature programming, can often provide faster analysis times than gradient HPLC methods. |
In-Depth Discussion: Choosing the Right Tool for the Job
The decision to employ HPLC or GC for the purity assessment of this compound hinges on a nuanced consideration of their respective strengths and weaknesses in the context of this specific analyte.
Advantages of HPLC:
-
Versatility: HPLC is applicable to a broader range of compounds, including those that are non-volatile or thermally sensitive. While this compound is likely amenable to GC, HPLC provides a safety net if unexpected thermal degradation were to occur.
-
Higher Precision: The automated injection systems in modern HPLC instruments typically offer superior precision compared to GC, which can be crucial for release testing where tight specifications are required.
-
Non-destructive: The analyte can be collected after detection for further analysis by other techniques, such as mass spectrometry, if impurity identification is necessary.
Advantages of GC:
-
Higher Resolution for Volatile Impurities: GC capillary columns offer exceptional resolving power, making this technique particularly adept at separating closely related volatile impurities, such as positional isomers or residual solvents from the synthesis process.[4]
-
Faster Analysis Times: The ability to use temperature programming allows for rapid elution of analytes, leading to higher sample throughput.
-
Robustness: GC-FID is a very robust and reliable technique that is less prone to matrix effects than some other methods.
Conclusion and Recommendations
Both HPLC and GC are powerful and appropriate techniques for the purity assessment of this compound. The choice between them will depend on the specific goals of the analysis and the resources available.
-
For routine quality control where high precision and the potential for analyzing a wider range of potential non-volatile impurities are paramount, HPLC is the recommended technique. Its robustness and the wealth of available column chemistries make it a reliable workhorse for pharmaceutical analysis.
-
For process development and in-process control where speed and the ability to resolve volatile impurities and residual solvents are critical, GC offers a distinct advantage. Its faster run times can significantly expedite decision-making during synthesis optimization.
Ultimately, for a comprehensive purity profile, a combination of both techniques may be employed, leveraging the strengths of each to provide a complete picture of the sample's composition. This dual-pronged approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University Journal, 1(1).
- ResearchGate. (2013, February 14). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?
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ResearchGate. (n.d.). Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Functional Isomers of 3-Chloro-2-fluorobenzyl Alcohol in Biological Assays: A Technical Guide
Introduction: The Strategic Role of Halogenation in Modulating Biological Activity
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established and powerful tool for modulating a compound's biological activity, metabolic stability, and pharmacokinetic profile.[1] Halogenation can significantly influence a molecule's lipophilicity, electronic properties, and conformation, thereby affecting its binding affinity to biological targets.[1][2] Halogenated benzyl alcohols, in particular, represent a versatile class of compounds that serve as crucial intermediates and pharmacophores in the design of novel therapeutic agents.[1][3] Their utility is derived from the synergistic effects of the hydroxyl and halogen functionalities, which can engage in hydrogen and halogen bonding, respectively—interactions critical for molecular recognition at the active sites of enzymes and receptors.[1]
This technical guide provides a comprehensive framework for comparing the biological activities of functional isomers of 3-Chloro-2-fluorobenzyl alcohol. While direct comparative data for this specific set of isomers is not extensively available in published literature, this document will serve as a robust template for researchers. It outlines the essential experimental protocols, data interpretation strategies, and structure-activity relationship (SAR) considerations necessary for such a comparative study. We will focus on two primary areas of biological evaluation: in vitro cytotoxicity against cancer cell lines and antimicrobial activity against pathogenic microbes. The methodologies and principles detailed herein are based on established scientific protocols and data from structurally related halogenated aromatic compounds.
The Isomeric Landscape: Understanding the Subjects of Comparison
The biological efficacy of a substituted benzyl alcohol can be profoundly influenced by the positional arrangement of its substituents on the aromatic ring. For this compound, its functional isomers are other chlorofluorobenzyl alcohols where the chlorine and fluorine atoms occupy different positions. A comparative study would typically involve synthesizing and evaluating a panel of these isomers to elucidate how substituent placement impacts activity.
Key Positional Isomers for a Comparative Study:
-
This compound (Parent Compound)
-
2-Chloro-6-fluorobenzyl alcohol
-
4-Chloro-2-fluorobenzyl alcohol
-
5-Chloro-2-fluorobenzyl alcohol
-
2-Chloro-3-fluorobenzyl alcohol
-
4-Chloro-3-fluorobenzyl alcohol
The subtle shifts in the electronic and steric properties across these isomers can lead to significant differences in their interactions with biological targets, making a systematic comparison highly valuable for drug discovery efforts.
Part 1: In Vitro Cytotoxicity Assessment
A primary application for novel aromatic compounds is in oncology.[4][5][6] The following details the methodology for assessing and comparing the cytotoxic (cell-killing) potential of the benzyl alcohol isomers against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals is directly proportional to the number of viable cells.[8]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each benzyl alcohol isomer in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control, 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.[9]
-
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for determining the IC₅₀ of benzyl alcohol isomers using the MTT assay.
Hypothetical Data & Comparative Analysis
To illustrate a comparative analysis, the following table presents hypothetical IC₅₀ values for our panel of isomers against three cancer cell lines.
| Compound | Isomer Position (Cl, F) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) |
| 1 | 3-Chloro, 2-Fluoro | 45.2 | 58.1 | 62.5 |
| 2 | 2-Chloro, 6-Fluoro | 28.9 | 35.4 | 41.3 |
| 3 | 4-Chloro, 2-Fluoro | 75.8 | 89.3 | >100 |
| 4 | 5-Chloro, 2-Fluoro | 50.1 | 65.7 | 70.2 |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 1.5 |
Interpretation:
Based on this hypothetical data, compound 2 (2-Chloro, 6-fluorobenzyl alcohol) demonstrates the most potent cytotoxic activity across all cell lines. The ortho-positioning of both bulky halogen atoms may force a conformation that enhances interaction with a critical cellular target. In contrast, compound 3 (4-Chloro, 2-fluorobenzyl alcohol) shows the least activity, suggesting that this particular substitution pattern is less favorable for cytotoxicity. Such data guides the selection of lead isomers for further development.
Part 2: Antimicrobial Activity Assessment
Benzyl alcohol and its derivatives are known to possess antimicrobial properties, making them relevant for applications as preservatives or as active pharmaceutical ingredients in antimicrobial therapies.[10][11][12][13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans).
-
Grow the microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Compound Preparation:
-
Prepare 1 mg/mL stock solutions of each isomer in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to obtain a range of concentrations (e.g., from 256 µg/mL down to 1 µg/mL).
-
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.[17] Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[17]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][18]
Visualization: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzyl alcohol isomers.
Hypothetical Data & Comparative Analysis
The following table presents hypothetical MIC values for the isomers against representative bacterial and fungal strains.
| Compound | Isomer Position (Cl, F) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | 3-Chloro, 2-Fluoro | 64 | 128 | 128 |
| 2 | 2-Chloro, 6-Fluoro | 32 | 64 | 64 |
| 3 | 4-Chloro, 2-Fluoro | 128 | >256 | >256 |
| 4 | 5-Chloro, 2-Fluoro | 64 | 128 | 256 |
| Ampicillin | Bacterial Control | 2 | 8 | N/A |
| Fluconazole | Fungal Control | N/A | N/A | 4 |
Interpretation:
In this hypothetical scenario, compound 2 (2-Chloro, 6-fluorobenzyl alcohol) again shows the most promising activity, with the lowest MIC values against all tested microbes. The data suggests a greater potency against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli), which could be due to differences in the cell wall structure. Compound 3 exhibits the weakest antimicrobial properties. This comparative data is essential for identifying isomers with potential for development as antimicrobial agents.
Part 3: Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity among isomers can be rationalized by considering their structure-activity relationships. For halogenated benzenes, cytotoxicity and antimicrobial activity are often correlated with physicochemical properties such as:
-
Lipophilicity (LogP): The position of halogens affects the overall hydrophobicity of the molecule. Increased lipophilicity can enhance membrane permeability, which may lead to higher intracellular concentrations and greater activity, but excessive lipophilicity can also lead to non-specific toxicity.[2][19]
-
Electronic Effects: The electron-withdrawing nature of chlorine and fluorine atoms influences the electronic distribution of the aromatic ring. This can affect how the molecule interacts with electron-rich or electron-deficient pockets in target proteins or enzymes.
-
Steric Hindrance: The size and position of the halogen atoms can create steric hindrance, either promoting or preventing the molecule from adopting a conformation necessary for binding to a biological target. The ortho-substitution in compound 2 (hypothetically the most active) might lock the molecule into a specific, biologically favorable rotational state.[2]
A thorough SAR analysis, combining experimental data with computational modeling, is crucial for understanding the mechanistic basis of the observed activities and for designing future analogs with improved potency and selectivity.
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of functional isomers of this compound. By employing standardized assays such as the MTT for cytotoxicity and broth microdilution for antimicrobial activity, researchers can generate robust, quantitative data to differentiate the biological potential of each isomer. While the presented data is illustrative, the detailed protocols and analytical framework empower scientists to conduct these critical experiments. The elucidation of structure-activity relationships derived from such comparisons is a cornerstone of modern drug development, enabling the rational design of more effective and selective therapeutic agents.
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
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Antibiotic sensitivity testing - Wikipedia. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]
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MTT Cell Assay Protocol. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. [Link]
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Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium. [Link]
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Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed. [Link]
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The minimum inhibitory concentration of antibiotics | BMG LABTECH. [Link]
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Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives - WUR eDepot. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. [Link]
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(PDF) Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols - ResearchGate. [Link]
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Antibacterial activity of phenolic compounds and aromatic alcohols - PubMed. [Link]
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Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed. [Link]
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Flowchart Creation - Developer Documentation. [Link]
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What is Benzyl Alcohol used for? - Patsnap Synapse. [Link]
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Current strategies to determine antifungal and antimicrobial activity of natural compounds. [Link]
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Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC - NIH. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
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Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups | ACS Omega. [Link]
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SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES - Semantic Scholar. [Link]
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Table 1 Antibacterial and Antifungal activity of novel compounds at... - ResearchGate. [Link]
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Creating Software Engineering Flow Charts with Graphviz Dot - Joel Dare. [Link]
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Benzyl-Functionalised Imidazolium Ionic Liquids as Lead Candidates Against Human Breast Cancer: An Integrated In Vitro and In Silico Screening Approach - PubMed. [Link]
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A Quick Introduction to Graphviz. [Link]
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Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones - PubMed. [Link]
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Journal of the Turkish Chemical Society Section A: Chemistry » Submission » SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES - DergiPark. [Link]
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How to calculate IC50 from MTT assay - YouTube. [Link]
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Dot Language (graph based diagrams) | by Dinis Cruz - Medium. [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - MDPI. [Link]
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Antibacterial activity of benzyl alcohol derivatives a - ResearchGate. [Link]
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4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed. [Link]
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Graphviz and dot: Generating Diagrams with Code - YouTube. [Link]
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Guide to Flowcharts in Graphviz - Sketchviz. [Link]
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Graphviz tutorial - YouTube. [Link]
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Graphviz Examples and Tutorial - Sketchviz. [Link]
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Cytotoxicity of halogenated benzenes and its relationship with logP. - Semantic Scholar. [Link]
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Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors - Korea University Pure. [Link]
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Comparative Guide: Structure-Activity Relationship (SAR) of 3-Chloro-2-fluorobenzyl Alcohol Derivatives
Executive Summary & Strategic Rationale
In modern medicinal chemistry, 3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2) represents a "privileged fragment" optimized for multiparametric success.[1] Unlike simple benzyl alcohols used primarily as preservatives or solvents, this specific di-halogenated scaffold is engineered to solve two specific failure modes in drug discovery: metabolic instability and sub-optimal hydrophobic binding .[1]
This guide objectively compares the 3-Chloro-2-fluoro motif against its mono-substituted and isomeric alternatives, demonstrating why this specific substitution pattern is frequently selected for high-value pharmacophores (e.g., P-CABs, kinase inhibitors, and advanced agrochemicals).[1]
The "Orthogonal Block" Strategy
The SAR logic of this derivative rests on two orthogonal effects:
-
The 2-Fluoro "Shield": Blocks the metabolically labile ortho-position from CYP450-mediated oxidation without introducing significant steric bulk (Van der Waals radius of F ≈ H).[1]
-
The 3-Chloro "Anchor": Provides a lipophilic handle (
= +0.[1]71) to fill hydrophobic pockets in target proteins (e.g., H+/K+ ATPase or kinase domains).[1]
Comparative Physicochemical Analysis
To understand the SAR utility, we must compare the this compound against its direct structural competitors.[1]
Table 1: Physicochemical Profile Comparison
Data derived from standard QSAR substituent constants and experimental consensus.
| Feature | This compound | 3-Chlorobenzyl alcohol | 2-Fluorobenzyl alcohol | Benzyl alcohol (Baseline) |
| LogP (Lipophilicity) | ~2.65 (High) | ~2.40 | ~1.60 | 1.10 |
| Metabolic Stability | High (Ortho-blocked) | Moderate (Ortho-open) | High (Ortho-blocked) | Low (Rapid oxidation) |
| Electronic ( | Electron Deficient | Electron Withdrawing | Weakly Withdrawing | Neutral |
| Steric Profile | Asymmetric Bulk | Meta-Bulk Only | Minimal Bulk | No Bulk |
| Primary Application | Drug Fragment / Intermediate | Agrochemicals | Bioisostere Probe | Preservative / Solvent |
Mechanistic Insight[1][2]
-
Vs. 3-Chlorobenzyl alcohol: The addition of the 2-Fluoro group minimally impacts binding volume but significantly alters the electronic landscape, lowering the pKa of the benzyl alcohol (making the hydroxyl proton more acidic) and protecting the ring from ortho-hydroxylation.
-
Vs. 2-Fluorobenzyl alcohol: The 2-F derivative often lacks the lipophilicity required to cross the blood-brain barrier (BBB) or penetrate deep hydrophobic protein pockets.[1] The addition of the 3-Chloro group corrects this without disrupting the 2-F metabolic shield.[1]
Structural Logic & SAR Visualization
The following diagram illustrates the "SAR Decision Tree" used by medicinal chemists when selecting this scaffold over alternatives.
Figure 1: SAR Optimization Pathway. The convergence of metabolic blocking (2-F) and lipophilic anchoring (3-Cl) creates the optimized pharmacophore.[1]
Experimental Protocols
To validate the SAR claims, the following protocols allow for the synthesis of the derivative and the assessment of its metabolic stability compared to non-halogenated controls.
Protocol A: Regioselective Synthesis of this compound
Objective: High-yield synthesis from the corresponding benzoic acid without defluorination.[1]
Reagents:
-
3-Chloro-2-fluorobenzoic acid (1.0 eq)[1]
-
Borane-Tetrahydrofuran complex (BH3[1]·THF) (1.0 M, 2.5 eq)[1]
-
Anhydrous THF (Solvent)[1]
-
Methanol (Quenching)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 3-Chloro-2-fluorobenzoic acid (10 mmol) and dissolve in anhydrous THF (50 mL).
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition: Dropwise add BH3·THF (25 mL, 25 mmol) over 30 minutes. Note: Evolution of hydrogen gas will occur; ensure proper venting.
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 65°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Quench: Cool to 0°C. Cautiously add Methanol (20 mL) dropwise to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4.[1]
-
Purification: If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).
Expected Yield: >90% as a clear/white solid or oil.[1] Validation: 1H NMR (CDCl3) should show a singlet methylene peak at ~4.7 ppm and aromatic protons corresponding to the 1,2,3-substitution pattern.[1]
Protocol B: Comparative Microsomal Stability Assay
Objective: Quantify the "Metabolic Shield" effect of the 2-Fluoro substituent.[1]
Materials:
-
Test Compounds: this compound vs. 3-Chlorobenzyl alcohol.
-
Pooled Human Liver Microsomes (HLM).[1]
-
NADPH Regenerating System.[1]
Workflow:
-
Incubation: Incubate test compounds (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Take aliquots at t=0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).
Success Criteria: The 3-Chloro-2-fluoro derivative should exhibit a significantly longer half-life (t1/2) compared to the 3-Chlorobenzyl alcohol due to the blockage of the 2-position oxidation site.[1]
Biological Application Case Study: Antibacterial Efficacy
While often an intermediate, the alcohol itself possesses antimicrobial properties.[1] Recent studies on halogenated benzyl alcohols suggest the following SAR trends for direct activity:
-
Gram-Positive Bacteria (e.g., S. aureus): Lipophilicity drives membrane penetration.[1]
-
Result: this compound > Benzyl alcohol.[1]
-
-
Gram-Negative Bacteria (e.g., P. aeruginosa): Efflux pumps often eject highly lipophilic compounds.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic Pathway.[1] Efficient reduction of the benzoic acid precursor ensures high fidelity of the halogenation pattern.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70117, 3-Chlorobenzyl alcohol. Retrieved January 31, 2026 from [Link]
-
Patel, N. B., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Scientia Pharmaceutica.[1] (Demonstrates the utility of 3-chloro fragments in antimicrobial beta-lactams). [Link]
- Smart, B. E. (2001).Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
